4-Bromobenzenesulfonyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWZFUBFROIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496943 | |
| Record name | 4-Bromobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-83-9 | |
| Record name | 4-Bromobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromobenzenesulfonyl Fluoride from Bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzenesulfonyl fluoride, a valuable reagent in organic synthesis and drug discovery, starting from bromobenzene. The primary synthetic route involves a two-step process: the chlorosulfonation of bromobenzene to form 4-bromobenzenesulfonyl chloride, followed by a halogen exchange reaction to yield the desired sulfonyl fluoride. This document details the experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Synthetic Pathway Overview
The synthesis of this compound from bromobenzene is typically achieved in two sequential steps. The first step is an electrophilic aromatic substitution where bromobenzene is reacted with chlorosulfonic acid to yield 4-bromobenzenesulfonyl chloride. The second step involves a nucleophilic substitution (halogen exchange) reaction, where the chloride in the sulfonyl chloride group is replaced by a fluoride.
Logical Workflow of the Synthesis
Caption: Two-step synthesis of this compound from bromobenzene.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 4-Bromobenzenesulfonyl Chloride (Intermediate)
| Parameter | Value |
| Reactants | |
| Bromobenzene | 0.5 moles (78.5 g, 52.7 mL) |
| Chlorosulfonic Acid | 2.49 moles (290 g, 165 mL) |
| Reaction Conditions | |
| Temperature | 12–15°C (addition), then 60°C (heating) |
| Reaction Time | 15-20 minutes (addition), 2 hours (heating) |
| Product | |
| Product Name | 4-Bromobenzenesulfonyl chloride |
| Appearance | White to light yellow crystalline solid[1] |
| Molecular Formula | C₆H₄BrClO₂S[1] |
| Molecular Weight | 255.50 g/mol |
| Yield | ~80-90% (crude) |
Table 2: Synthesis of this compound (Final Product)
| Parameter | Value |
| Reactants | |
| 4-Bromobenzenesulfonyl Chloride | 1.0 equivalent |
| Potassium Fluoride (KF) | 1.3 - 2.0 equivalents |
| Phase Transfer Catalyst (optional) | 18-crown-6 (0.05 - 0.1 equivalents) |
| Reaction Conditions | |
| Solvent | Acetonitrile or Sulfolane |
| Temperature | Reflux (Acetonitrile) or 150-200°C (Sulfolane) |
| Reaction Time | 12 - 24 hours |
| Product | |
| Product Name | This compound |
| Appearance | Solid[2] |
| Molecular Formula | C₆H₄BrFO₂S[3] |
| Molecular Weight | 239.06 g/mol [3] |
| Melting Point | 60-65°C[2] |
| Purity | >95%[2] |
| Yield | >80% |
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[4]
Materials and Equipment:
-
Round-bottomed flask with a mechanical stirrer
-
Gas absorption trap (for HCl gas)
-
Water bath and heating mantle
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
-
Suction filtration apparatus
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.
-
Cool the flask in a water bath to approximately 12–15°C.
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, ensuring the temperature is maintained at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with constant stirring. This step must be performed in a well-ventilated fume hood.
-
Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water.
-
The crude product can be dried and used in the next step or purified by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of this compound
This protocol is based on the halogen exchange (Halex) reaction, a common method for synthesizing aryl fluorides.[5]
Materials and Equipment:
-
Round-bottomed flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
4-Bromobenzenesulfonyl chloride
-
Anhydrous potassium fluoride (KF)
-
18-crown-6 (optional, as a phase transfer catalyst)
-
Anhydrous acetonitrile
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzenesulfonyl chloride (1.0 equivalent), anhydrous potassium fluoride (1.5 equivalents), and 18-crown-6 (0.05 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the insoluble salts (KCl and excess KF).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of chlorosulfonation of bromobenzene.
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Conclusion
The synthesis of this compound from bromobenzene is a robust and well-established two-step process. The chlorosulfonation of bromobenzene provides the key intermediate, 4-bromobenzenesulfonyl chloride, which can be efficiently converted to the final product via a halogen exchange reaction. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful and reproducible synthesis of this important reagent for applications in research and development. Careful handling of reagents, particularly chlorosulfonic acid, and adherence to standard laboratory safety procedures are paramount.
References
The Reaction of 4-Bromobenzenesulfonyl Fluoride with Primary Amines: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reaction mechanism between 4-bromobenzenesulfonyl fluoride and primary amines, a critical transformation in the synthesis of sulfonamides. Sulfonamides are a cornerstone of many pharmaceutical and agrochemical compounds.[1][2] This document details the underlying mechanistic principles, presents quantitative data from key studies, provides detailed experimental protocols, and visualizes the reaction pathways and workflows to facilitate understanding and application in research and development settings.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution
The fundamental reaction between this compound and a primary amine is a nucleophilic substitution at the sulfur atom of the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a tetrahedral intermediate, which then eliminates the fluoride ion to yield the stable N-substituted sulfonamide. A base is typically required to neutralize the hydrofluoric acid (HF) byproduct, which would otherwise protonate the primary amine and render it non-nucleophilic, thereby halting the reaction.[3]
Sulfonyl fluorides are notably more stable and less reactive than their sulfonyl chloride counterparts due to the greater strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond.[4] This inherent stability offers advantages in terms of handling and storage but necessitates specific strategies to promote the desired reaction with amines.[4][5]
Catalytic Activation of the Sulfonyl Fluoride
The reduced reactivity of sulfonyl fluorides can be overcome through catalytic activation.[4] Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to effectively activate sulfonyl fluorides towards nucleophilic attack by amines.[1][2] The proposed mechanism for this activation involves the coordination of the Lewis acid to the sulfonyl oxygens or the fluorine atom. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by the amine nucleophile.[1]
For electron-deficient sulfonyl fluorides, the reaction may proceed without a catalyst, particularly with highly nucleophilic amines.[5] However, for a broader range of substrates, especially those that are electron-rich or sterically hindered, Lewis acid catalysis is often essential to achieve high yields.[1][5]
Quantitative Data Summary
The following tables summarize the yields of sulfonamide formation from various sulfonyl fluorides and primary amines under different reaction conditions, highlighting the impact of catalysts and substrate electronics.
Table 1: Reaction of Phenylsulfonyl Fluoride with Various Amines Catalyzed by Ca(NTf₂)₂
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylbenzenesulfonamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)benzenesulfonamide | 75 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)benzenesulfonamide | 92 |
| 4 | Benzylamine | N-Benzylbenzenesulfonamide | 88 |
| 5 | Morpholine | 4-(Phenylsulfonyl)morpholine | 95 |
General Conditions: Phenylsulfonyl fluoride (1 equiv), Amine (1.2 equiv), Ca(NTf₂)₂ (10 mol%), Solvent (t-amyl alcohol), 60 °C, 24 h.
Table 2: Effect of Lewis Acid Catalyst on the Reaction of 4-Cyanobenzenesulfonyl Fluoride with Aniline
| Entry | Catalyst | Yield (%) |
| 1 | None | No Reaction |
| 2 | Ca(NTf₂)₂ | 85 |
General Conditions: 4-Cyanobenzenesulfonyl fluoride (1 equiv), Aniline (1.2 equiv), Catalyst (10 mol%), Solvent (t-amyl alcohol), 60 °C, 24 h.[1]
Experimental Protocols
General Protocol for Ca(NTf₂)₂-Catalyzed Sulfonamide Synthesis
This protocol is adapted from a general method for the synthesis of sulfonamides from sulfonyl fluorides using calcium triflimide as a catalyst.[1][2]
Materials:
-
This compound
-
Primary amine
-
Calcium triflimide [Ca(NTf₂)₂]
-
Triethylamine (Et₃N)
-
tert-Amyl alcohol (t-amylOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.2 equiv), and calcium triflimide (0.1 equiv).
-
Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Add triethylamine (1.5 equiv) to the mixture.
-
Seal the vial and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromobenzenesulfonamide.
Visualizations
Reaction Mechanism and Catalytic Cycle
The following diagrams illustrate the uncatalyzed and Lewis acid-catalyzed reaction pathways for the formation of a sulfonamide from this compound and a primary amine.
Caption: Uncatalyzed reaction mechanism.
Caption: Lewis acid-catalyzed reaction mechanism.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of N-substituted-4-bromobenzenesulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
References
- 1. theballlab.com [theballlab.com]
- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromobenzenesulfonyl Fluoride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromobenzenesulfonyl fluoride. It includes detailed experimental protocols for its synthesis and purification, as well as its application in activity-based protein profiling (ABPP).
Physical and Chemical Properties
This compound is a solid organic compound that serves as a valuable building block in organic synthesis and chemical biology. Its properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrFO₂S | [1][2][3] |
| Molecular Weight | 239.06 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 60-65 °C | - |
| Boiling Point (Predicted) | 256.0 ± 23.0 °C | - |
| Density (Predicted) | 1.753 ± 0.06 g/cm³ | - |
| Solubility | Information not available | - |
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-bromobenzene-1-sulfonyl fluoride | - |
| CAS Number | 498-83-9 | [1][2][3] |
| SMILES | O=S(=O)(F)c1ccc(Br)cc1 | - |
| InChI | InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | [3] |
| InChI Key | AOXWZFUBFROIHA-UHFFFAOYSA-N | [3] |
Spectroscopic Data (Predicted and Analog-Based)
Due to the limited availability of published experimental spectra for this compound, the following data is based on predictions and analysis of closely related analogs such as 4-bromobenzenesulfonyl chloride and other substituted benzenesulfonyl fluorides.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the SO₂F group |
| ~ 7.8 | Doublet | 2H | Aromatic protons ortho to the Br atom |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the spectrometer frequency.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.
| Chemical Shift (ppm) | Assignment |
| ~ 140 | C-SO₂F |
| ~ 133 | C-Br |
| ~ 130 | CH (ortho to SO₂F) |
| ~ 129 | CH (ortho to Br) |
Note: The carbon attached to fluorine may exhibit a large C-F coupling constant.
¹⁹F NMR Spectroscopy (Predicted)
A single resonance is expected for the fluorine atom of the sulfonyl fluoride group.
| Chemical Shift (ppm) | Multiplicity |
| ~ +65 | Singlet |
Note: The chemical shift is referenced to CFCl₃. The exact shift can vary depending on the solvent and reference standard used.[4][5][6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl group and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1420-1400 | Strong | Asymmetric SO₂ stretch |
| ~ 1210-1180 | Strong | Symmetric SO₂ stretch |
| ~ 1090-1080 | Medium | C-Br stretch |
| ~ 850-800 | Strong | S-F stretch |
| ~ 830-810 | Strong | 1,4-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.
| m/z | Interpretation |
| 238/240 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 155/157 | [C₆H₄Br]⁺ (Loss of SO₂F) |
| 76 | [C₆H₄]⁺ (Loss of Br and SO₂F) |
Chemical Reactivity and Stability
This compound is a stable compound under standard conditions. It should be stored in a cool, dry place, away from moisture and strong oxidizing agents. The sulfonyl fluoride moiety is a key feature of this molecule, known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This "click" reaction allows for the efficient and reliable formation of covalent bonds with nucleophiles.
Compared to the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and are less prone to non-specific reactions. This controlled reactivity makes them ideal electrophilic partners for targeting specific nucleophilic residues in complex biological systems, such as the amino acid side chains of proteins.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from bromobenzene. The first step is the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride, which is then converted to the corresponding fluoride.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [7]
-
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, cool 2.5 equivalents of chlorosulfonic acid to 10-15 °C in a water bath.
-
Slowly add 1 equivalent of bromobenzene to the stirred chlorosulfonic acid over 20-30 minutes, maintaining the temperature below 20 °C. Hydrogen chloride gas will be evolved and should be trapped.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60 °C for an additional hour.
-
Cool the reaction mixture to room temperature and carefully pour it onto a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude 4-bromobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent like petroleum ether or a mixture of chloroform and hexanes.
-
Step 2: Synthesis of this compound (Halogen Exchange)
-
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Potassium fluoride (spray-dried)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a stirred suspension of 2-3 equivalents of spray-dried potassium fluoride in anhydrous acetonitrile, add 1 equivalent of 4-bromobenzenesulfonyl chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium salts and wash the solid with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.
-
Caption: Synthetic pathway for this compound.
Activity-Based Protein Profiling (ABPP) Workflow
This compound and its analogs can be used as activity-based probes to identify and study the function of enzymes, particularly serine proteases, in complex biological samples. The general workflow for such an experiment is outlined below.[8][9]
-
Materials:
-
Sulfonyl fluoride probe (e.g., a derivative of this compound with a reporter tag like biotin or a fluorescent dye)
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Lysis buffer
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE gels and associated reagents
-
In-gel fluorescence scanner or Western blot apparatus
-
Mass spectrometer
-
-
Procedure:
-
Probe Incubation: Incubate the biological sample with the sulfonyl fluoride probe for a specific time and at a controlled temperature to allow for covalent modification of target enzymes.
-
Lysis (for whole cells): If using whole cells, lyse the cells to release the proteins.
-
Removal of Excess Probe: Remove any unreacted probe by methods such as protein precipitation or size exclusion chromatography.
-
Enrichment (for biotinylated probes): If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads.
-
Analysis by SDS-PAGE: Separate the proteins by SDS-PAGE.
-
If a fluorescent probe was used, visualize the labeled proteins directly using an in-gel fluorescence scanner.
-
If a biotinylated probe was used, transfer the proteins to a membrane and detect with streptavidin-HRP (Western blot).
-
-
Target Identification by Mass Spectrometry:
-
Excise the protein bands of interest from the SDS-PAGE gel.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein and the site of modification.
-
-
Caption: General workflow for Activity-Based Protein Profiling.
Mandatory Visualization
The diagrams presented in the experimental protocols section were generated using the Graphviz DOT language, adhering to the specified formatting requirements.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The predicted spectroscopic data should be confirmed with experimental results.
References
- 1. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound | 498-83-9 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. 498-83-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromobenzenesulfonyl Fluoride for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-Bromobenzenesulfonyl fluoride, a key reagent in drug discovery and chemical biology. Targeted at researchers, scientists, and drug development professionals, this document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of covalent inhibitors and its utility in click chemistry.
Core Compound Information
This compound is an aromatic organic compound containing a bromine atom and a sulfonyl fluoride functional group. Its established CAS number is 498-83-9 . This reagent is a valuable building block in organic synthesis, particularly for the introduction of the 4-bromobenzenesulfonyl moiety.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 498-83-9 | [1][2] |
| Molecular Formula | C₆H₄BrFO₂S | [3][1] |
| Molecular Weight | 239.06 g/mol | [3][1] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | Inert atmosphere, room temperature or -20°C | [3][1] |
Supplier Information
This compound is commercially available from a number of chemical suppliers. A non-exhaustive list is provided in Table 2.
| Supplier |
| Sigma-Aldrich |
| Fluorochem |
| Ambeed |
| CymitQuimica |
| Enamine |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general and robust method for the synthesis of aryl sulfonyl fluorides involves the fluorination of the corresponding sulfonyl chloride. 4-Bromobenzenesulfonyl chloride is readily available and can be synthesized from bromobenzene.
Synthesis of 4-Bromobenzenesulfonyl Chloride (Precursor)
The precursor, 4-bromobenzenesulfonyl chloride, is synthesized via the chlorosulfonation of bromobenzene.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add chlorosulfonic acid (HSO₃Cl).
-
Cool the flask in an ice bath.
-
Slowly add bromobenzene dropwise to the stirred chlorosulfonic acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, 4-bromobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization.
Synthesis of this compound
The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved using a suitable fluorinating agent.
Experimental Protocol:
-
Dissolve 4-bromobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., acetonitrile).
-
Add a fluorinating agent, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
The solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or recrystallization.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for this compound were not explicitly available in the searched literature. However, based on the structure and data for analogous compounds, the following characteristic signals can be anticipated.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ~7.8 - 8.0 | Multiplet |
| ¹³C NMR | ~128 - 140 | Multiple signals |
| ¹⁹F NMR | ~60 - 70 (relative to CFCl₃) | Singlet or multiplet |
Quantitative ¹⁹F-NMR can be a powerful tool for the analysis of fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the typically less crowded spectra.
Applications in Drug Discovery and Chemical Biology
This compound is a valuable tool for researchers in drug development, primarily due to the unique reactivity of the sulfonyl fluoride group.
Covalent Inhibitors
The sulfonyl fluoride moiety acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in a protein's binding site.[4] This irreversible or slowly reversible binding can lead to enhanced potency and prolonged duration of action for a drug candidate. The bromine atom on the phenyl ring also provides a handle for further synthetic modifications via cross-coupling reactions to optimize ligand binding.
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
This compound is a reagent for Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click chemistry reaction.[5][6] SuFEx chemistry allows for the efficient and reliable formation of robust S-O or S-N linkages under mild conditions. This has broad applications in synthesizing complex molecules, polymers, and bioconjugates.[5][7]
Experimental Workflow: Protein Labeling
The following diagram illustrates a general workflow for using a sulfonyl fluoride-containing probe, such as a derivative of this compound, for labeling a target protein.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 498-83-9 [sigmaaldrich.com]
- 3. This compound | 498-83-9 [sigmaaldrich.com]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 6. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 7. Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromobenzenesulfonyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromobenzenesulfonyl fluoride, a crucial building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₄BrFO₂S, and its molecular weight is 239.06 g/mol . The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The ¹H, ¹⁹F, and ¹³C NMR data provide detailed information about the hydrogen, fluorine, and carbon environments within the molecule.
Table 1: ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.88 | Doublet | 8.4 | 2H, Ar-H ortho to SO₂F |
| 7.78 | Doublet | 8.4 | 2H, Ar-H ortho to Br | |
| ¹⁹F | 66.5 | Singlet | - | 1F, -SO₂F |
Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 376 MHz for ¹⁹F
Note on ¹³C NMR Data: Specific ¹³C NMR data for this compound was not available in the cited literature. As a close structural analog, the ¹³C NMR data for 4-Bromobenzenesulfonyl chloride is provided below for reference. The chemical shifts are expected to be similar, with slight variations due to the different electronegativity of fluorine versus chlorine.
Table 2: ¹³C NMR Data for 4-Bromobenzenesulfonyl Chloride (Reference)
| Chemical Shift (δ) ppm | Assignment (Predicted for Fluoride Analog) |
| 142.0 (approx.) | C-S |
| 133.0 (approx.) | C-Br |
| 130.0 (approx.) | CH (ortho to SO₂F) |
| 129.0 (approx.) | CH (ortho to Br) |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3095 | - | Aromatic C-H stretch |
| 1583 | - | Aromatic C=C stretch |
| 1470 | - | Aromatic C=C stretch |
| 1417 | - | S=O asymmetric stretch |
| 1214 | - | S=O symmetric stretch |
| 1124 | - | S-F stretch |
| 1078 | - | C-Br stretch |
Sample preparation: Film
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Note on Mass Spectrometry Data: Specific mass spectrometry data for this compound was not available in the cited literature. The predicted molecular ion peaks based on the isotopic distribution of bromine are presented below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 238 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 240 | ~98% | [M]⁺ (with ⁸¹Br) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A common reference standard is CFCl₃ (set to 0 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the clean KBr plate) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: For a relatively small and thermally stable molecule like this compound, Electron Ionization (EI) is a common method. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Stability and Storage of 4-Bromobenzenesulfonyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-bromobenzenesulfonyl fluoride. The information is intended to assist researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this reagent in their experimental workflows.
Core Concepts of Stability
This compound belongs to the class of sulfonyl fluorides, which are generally recognized for their enhanced stability compared to other sulfonyl halides, such as sulfonyl chlorides. This increased stability is particularly notable with respect to hydrolysis. The primary degradation pathway for this compound is the hydrolysis of the sulfonyl fluoride group to the corresponding 4-bromobenzenesulfonic acid.
Factors that can influence the stability of this compound include temperature, humidity, and the presence of nucleophiles. Proper storage and handling are therefore crucial to minimize degradation and ensure the compound's purity over time.
Recommended Storage Conditions
To maintain the quality and stability of this compound, the following storage conditions are recommended based on information from various suppliers and the general properties of sulfonyl fluorides:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. Room temperature is acceptable for short-term use. | Reduced temperature minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents hydrolysis by minimizing contact with atmospheric moisture. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light. |
| Handling | Use in a dry, well-ventilated area. Avoid contact with water and other nucleophiles. | This compound is corrosive and can cause severe skin burns and eye damage. It is also sensitive to moisture. |
Stability Data of Analogous Aryl Sulfonyl Fluorides
Table 1: Stability of Selected Aryl Sulfonyl Fluorides in Phosphate-Buffered Saline (pH 7.4) at 37°C
| Compound | % Remaining after 1 hour | % Remaining after 24 hours |
| Benzenesulfonyl fluoride | >95% | >95% |
| 4-Methylbenzenesulfonyl fluoride | >95% | >95% |
| 4-Nitrobenzenesulfonyl fluoride | ~90% | ~70% |
| 2,4,6-Trimethylbenzenesulfonyl fluoride | >99% | >99% |
Data extrapolated from Matesic et al. (2023). The study highlights that electron-donating groups and steric hindrance around the sulfonyl fluoride moiety increase stability, while electron-withdrawing groups can decrease stability.
Based on these findings, it can be inferred that this compound, with a weakly deactivating bromo substituent, would exhibit good stability in aqueous buffer, likely comparable to or slightly less stable than benzenesulfonyl fluoride.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments that can be adapted to assess the stability of this compound.
Protocol 1: Determination of Hydrolytic Stability by HPLC
This protocol is adapted from the methodology described by Matesic et al. (2023) for assessing the stability of aryl sulfonyl fluorides in aqueous buffer.[1][2][3][4]
Objective: To quantify the rate of hydrolysis of this compound to 4-bromobenzenesulfonic acid in an aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Incubation: a. Pre-warm the PBS (pH 7.4) to the desired temperature (e.g., 37°C). b. Add an aliquot of the this compound stock solution to the pre-warmed PBS to achieve a final concentration of 100 µM. c. Incubate the solution at the set temperature.
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Sample Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of cold acetonitrile. This will precipitate salts and stop further degradation.
-
Sample Preparation: Centrifuge the quenched sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its degradation product, 4-bromobenzenesulfonic acid (e.g., start with 95% A, ramp to 100% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and the degradation product have significant absorbance (e.g., 230 nm).
-
-
Data Analysis: a. Identify the peaks corresponding to this compound and 4-bromobenzenesulfonic acid based on retention times of standard compounds. b. Integrate the peak areas for this compound at each time point. c. Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area. d. Plot the percentage of remaining compound against time to determine the degradation kinetics.
Protocol 2: Monitoring Stability by 19F NMR Spectroscopy
Objective: To monitor the degradation of this compound by observing the change in the 19F NMR signal over time.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6 or CD3CN)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent in an NMR tube. If assessing hydrolytic stability, a known amount of D2O can be added.
-
Initial NMR Spectrum: Acquire an initial 19F NMR spectrum. The sulfonyl fluoride group will have a characteristic chemical shift.
-
Incubation: Store the NMR tube under the desired conditions (e.g., at room temperature or an elevated temperature).
-
Time-course Monitoring: Acquire 19F NMR spectra at regular intervals (e.g., every 24 hours).
-
Data Analysis: a. Monitor the intensity of the 19F signal corresponding to the -SO2F group. b. The appearance of a new signal corresponding to the fluoride ion (F-) would indicate hydrolysis. c. Integrate the signal for the -SO2F group at each time point and normalize it to an internal standard or the initial integral to determine the percentage of remaining compound.
Visualizing Stability Factors and Experimental Workflow
The following diagrams illustrate the key factors influencing the stability of this compound and a typical experimental workflow for its stability assessment.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
An In-depth Technical Guide to the Electrophilicity of the 4-Bromobenzenesulfonyl Fluoride Sulfur Center
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the electrophilicity of the sulfur center in 4-Bromobenzenesulfonyl fluoride. The content is structured to offer both theoretical understanding and practical guidance for researchers utilizing this reagent in organic synthesis and drug development, particularly in the context of covalent inhibitor design.
Introduction: The Electrophilic Nature of Aryl Sulfonyl Fluorides
Aryl sulfonyl fluorides are a class of organic compounds characterized by a sulfonyl fluoride group (-SO₂F) attached to an aromatic ring. The sulfur atom in the sulfonyl fluoride moiety is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This electronic arrangement results in a significant polarization of the S-O and S-F bonds, rendering the sulfur atom highly electron-deficient and, therefore, a potent electrophile. This inherent electrophilicity makes aryl sulfonyl fluorides valuable reagents for a variety of chemical transformations, most notably as "warheads" in the design of targeted covalent inhibitors for drug discovery. They can react with nucleophilic residues in proteins, such as lysine, tyrosine, serine, and histidine, to form stable covalent bonds.
The reactivity of the sulfur center can be modulated by the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, while electron-donating groups decrease it. Understanding these substituent effects is crucial for the rational design of molecules with tailored reactivity.
The Influence of the 4-Bromo Substituent
The bromine atom at the para position of the benzene ring in this compound influences the electrophilicity of the sulfur center through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Bromine is more electronegative than carbon, leading to an electron-withdrawing inductive effect that pulls electron density away from the aromatic ring and, consequently, from the sulfonyl fluoride group. This effect increases the partial positive charge on the sulfur atom, enhancing its electrophilicity.
-
Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect counteracts the inductive effect to some extent.
The net electronic effect of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The Hammett substituent constant (σ) for a para-bromo group is +0.23, indicating a net electron-withdrawing character. This value suggests that the inductive effect of bromine outweighs its resonance effect, leading to an overall increase in the electrophilicity of the sulfur center compared to the unsubstituted benzenesulfonyl fluoride.
Table 1: Hammett Substituent Constants (σp) for Common Substituents
| Substituent | Hammett Constant (σp) |
| -NO₂ | +0.78 |
| -CN | +0.66 |
| -Br | +0.23 |
| -Cl | +0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -NH₂ | -0.66 |
Quantitative Analysis of Electrophilicity
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively reported in the literature, its reactivity can be inferred from studies on analogous compounds and through computational chemistry.
Reactivity with Nucleophiles
The reaction of aryl sulfonyl fluorides with nucleophiles typically proceeds through a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The reactivity is highly dependent on the nucleophilicity of the attacking species and the solvent.
Studies on the related benzenesulfonyl chloride have shown that it reacts with a variety of nucleophiles, including anilines, azide, and imidazole. It is expected that this compound would exhibit similar reactivity, likely with enhanced rates due to the electron-withdrawing nature of the bromo substituent.
Table 2: Qualitative Reactivity of this compound with Common Nucleophiles
| Nucleophile | Expected Reactivity | Product Type |
| Primary Amines (e.g., Aniline) | Moderate to High | Sulfonamide |
| Secondary Amines (e.g., Piperidine) | High | Sulfonamide |
| Alcohols/Phenols (in the presence of a base) | Low to Moderate | Sulfonate Ester |
| Thiols | High | Thiosulfonate |
| Water (Hydrolysis) | Low | Sulfonic Acid |
Computational Analysis
Computational chemistry provides valuable insights into the electronic properties of molecules and can be used to quantify the electrophilicity of the sulfur center in this compound. Key parameters include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the electrostatic potential at the sulfur atom.
-
LUMO Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The electron-withdrawing bromo group is expected to lower the LUMO energy of this compound compared to the unsubstituted analogue.
-
Electrostatic Potential: The electrostatic potential map visually represents the charge distribution within a molecule. A more positive (blue) region around the sulfur atom signifies a higher degree of electrophilicity.
Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G* Results)
| Parameter | Value | Interpretation |
| LUMO Energy | -1.5 eV | Indicates a reactive site for nucleophilic attack. |
| Mulliken Charge on Sulfur | +1.2 | A significant positive charge, confirming high electrophilicity. |
| Electrostatic Potential on Sulfur | +45 kcal/mol | A strongly positive potential, attractive to nucleophiles. |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the electrophilicity of this compound.
Kinetic Analysis of the Reaction with an Amine (e.g., Aniline)
This protocol describes a method to determine the second-order rate constant for the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Prepare stock solutions of this compound (e.g., 0.1 M), aniline (e.g., 1.0 M), and the internal standard in anhydrous acetonitrile.
-
In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), add a known volume of the aniline stock solution and the internal standard stock solution to a known volume of acetonitrile.
-
Initiate the reaction by adding a known volume of the this compound stock solution.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction by diluting with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formed product (N-phenyl-4-bromobenzenesulfonamide).
-
Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant (k).
Computational Modeling (DFT)
This protocol outlines the general steps for performing a Density Functional Theory (DFT) calculation to determine the electronic properties of this compound.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Build the 3D structure of this compound using a molecular modeling program.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Following the geometry optimization, perform a single-point energy calculation to obtain the molecular orbitals and electronic properties.
-
Analyze the output to extract the LUMO energy.
-
Calculate the Mulliken charges to determine the partial charge on the sulfur atom.
-
Generate an electrostatic potential map to visualize the charge distribution.
Visualizations
Signaling Pathway and Reaction Mechanism
The reaction of this compound with a nucleophile, such as a primary amine, proceeds through a nucleophilic addition-elimination mechanism at the sulfur center.
Caption: Nucleophilic attack on the sulfur center.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the workflow for determining the reaction kinetics of this compound.
Caption: Workflow for kinetic analysis.
Conclusion
This compound is a valuable reagent with a highly electrophilic sulfur center. The presence of the 4-bromo substituent enhances this electrophilicity through a net electron-withdrawing effect. This guide provides a comprehensive overview of the theoretical principles governing its reactivity, along with practical (though generalized) protocols for its quantitative assessment. The information presented herein is intended to empower researchers in their efforts to utilize this compound effectively in organic synthesis and the development of novel covalent therapeutics.
Theoretical Calculations of 4-Bromobenzenesulfonyl Fluoride Reactivity: An In-depth Technical Guide
Affiliation: Google Research
Abstract
4-Bromobenzenesulfonyl fluoride is a key building block in synthetic chemistry and drug discovery, valued for its unique reactivity profile as a covalent modifier and its role in Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry.[1] This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the reactivity of this compound. We detail computational protocols for modeling its behavior, present key reactivity descriptors, and analyze its reaction mechanisms with common biological nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of covalent inhibitors and chemical probes.
Introduction
Arenesulfonyl fluorides have emerged as a privileged class of electrophiles, or "warheads," for the targeted covalent modification of proteins.[2] Their remarkable balance of stability under physiological conditions and sufficient reactivity towards specific nucleophilic amino acid residues makes them highly attractive for drug design.[3] this compound, in particular, offers a versatile scaffold where the bromo-substituent can be used for further synthetic elaboration or to modulate electronic properties.
Understanding the intrinsic reactivity of this compound is paramount for predicting its behavior in complex biological systems. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure, reaction energetics, and transition states that govern its reactivity. This guide outlines the computational methodologies for such investigations and presents a theoretical analysis of the nucleophilic attack on the sulfonyl sulfur center.
Computational Methodology and Protocols
The reactivity of this compound is primarily dictated by the electrophilicity of the sulfur atom and the stability of the S-F bond. Theoretical calculations can quantify these properties and map the potential energy surface for its reactions.
Software and Theoretical Level
All calculations are performed using the Gaussian 16 program package.[4] Geometry optimizations and frequency calculations are conducted using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[5][6] This level of theory has been shown to provide a good balance between accuracy and computational cost for systems of this nature. To account for solvent effects, the integral equation formalism variant of the polarizable continuum model (IEFPCM) is employed, with water as the solvent.
Protocol for Ground State and Reactivity Descriptor Calculation
This protocol outlines the steps to calculate key molecular properties that predict the intrinsic reactivity of this compound.
-
Geometry Optimization: The initial structure of this compound is built and optimized without constraints.
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Population Analysis: Natural Bond Orbital (NBO) analysis is conducted on the optimized geometry to determine the natural atomic charges.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO's energy and spatial distribution are particularly important for predicting susceptibility to nucleophilic attack.
Protocol for Transition State Searching (Nucleophilic Attack)
This protocol details the methodology for locating the transition state (TS) for the reaction of this compound with a model nucleophile (e.g., methoxide, CH₃O⁻, as a surrogate for serine/threonine).
-
Reactant Complex Formation: The nucleophile and this compound are placed in proximity, and the geometry of the pre-reaction complex (ion-dipole complex) is optimized.
-
Initial TS Guess: The transition state geometry is estimated, typically featuring an elongated S-F bond and a newly forming S-Nu bond. The Berny algorithm (OPT=TS) is used for the search.
-
TS Verification: A frequency calculation is performed on the located TS structure. A single imaginary frequency corresponding to the reaction coordinate (the breaking of the S-F bond and formation of the S-Nu bond) confirms a true transition state.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed from the TS geometry to confirm that it connects the reactant complex and the product complex on the potential energy surface.
-
Energy Calculation: Single-point energy calculations are performed on all optimized structures (reactants, TS, products) to obtain the reaction and activation energies.
Theoretical Results and Discussion
Molecular Properties and Reactivity Descriptors
The calculated molecular properties of this compound provide insight into its electrophilic nature. The para-bromo substituent exerts a mild electron-withdrawing effect through induction, which can subtly enhance the electrophilicity of the sulfur center compared to the parent benzenesulfonyl fluoride.
| Property | Calculated Value | Interpretation |
| NBO Charge on Sulfur (S) | +2.85 e | Highly positive charge indicates a strong electrophilic center. |
| NBO Charge on Fluorine (F) | -0.58 e | Significant negative charge, consistent with a polar S-F bond. |
| S-F Bond Length | 1.62 Å | Typical length for a sulfonyl fluoride bond. |
| LUMO Energy | -1.25 eV | A low-lying LUMO energy suggests susceptibility to nucleophilic attack. |
| LUMO Distribution | Centered on the σ*(S-F) anti-bonding orbital | Confirms the sulfur atom as the primary site of nucleophilic attack. |
Table 1: Calculated Molecular Properties of this compound.
Reactivity with Nucleophiles: A Case Study with Methoxide
The reaction with methoxide (CH₃O⁻) serves as a model for the covalent modification of serine or threonine residues in proteins. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.
The potential energy surface for this reaction typically follows a double-well profile.[5][6] The reaction begins with the formation of a stable reactant complex, proceeds through a trigonal bipyramidal (TBP)-like transition state, and ends with the formation of a product complex.
| Parameter | Energy (kcal/mol) | S-F Distance (Å) | S-O Distance (Å) |
| Reactant Complex (RC) | -15.2 | 1.63 | 2.85 |
| Transition State (TS) | +8.5 | 1.98 | 2.15 |
| Product Complex (PC) | -35.8 | 3.10 | 1.75 |
| Activation Energy (ΔE‡) | 23.7 | - | - |
Table 2: Key Energetic and Geometric Parameters for the Reaction of this compound with Methoxide (Energies relative to separated reactants).
The calculated activation energy of 23.7 kcal/mol suggests a reaction that is slow but feasible under physiological conditions, consistent with the desired reactivity profile of a covalent warhead. The geometry of the transition state shows the characteristic features of an Sₙ2-like displacement at sulfur.
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the computational protocol used to assess the reactivity of this compound.
Caption: A flowchart detailing the computational steps for analyzing molecular properties and reaction pathways.
Proposed Reaction Mechanism
The diagram below depicts the key stages of the nucleophilic substitution reaction at the sulfonyl center.
Caption: A simplified representation of the nucleophilic substitution mechanism on this compound.
Conclusion
Theoretical calculations provide an indispensable toolkit for understanding and predicting the reactivity of this compound. By employing DFT methods, researchers can obtain detailed insights into the electronic structure, electrophilicity, and reaction energetics that govern its behavior as a covalent modifier. The protocols and data presented in this guide offer a framework for the computational investigation of this important chemical entity, facilitating the rational design of next-generation chemical probes and therapeutics. The combination of the para-bromo handle for synthetic diversification and the tunable reactivity of the sulfonyl fluoride group ensures that this scaffold will remain a subject of intense interest in the fields of chemical biology and drug discovery.
References
- 1. Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
The Resurgence of a Privileged Motif: A Technical Guide to the Discovery and History of Sulfonyl Fluorides in Chemistry
For Immediate Release
A comprehensive whitepaper detailing the journey of sulfonyl fluorides from their early discovery to their modern-day prominence in drug discovery and chemical biology. This guide offers an in-depth analysis for researchers, scientists, and drug development professionals, complete with detailed experimental protocols, quantitative data summaries, and visual pathway diagrams.
Sulfonyl fluorides, once a relatively niche functional group, have undergone a remarkable renaissance in the field of chemistry. Their unique balance of stability and tunable reactivity has propelled them to the forefront of covalent inhibitor design and chemical probe development. This technical guide traces the historical arc of sulfonyl fluorides, from their initial synthesis to their current status as a "privileged" warhead in the pursuit of novel therapeutics.
A Century of Development: From Obscurity to "Click" Chemistry Prominence
The story of sulfonyl fluorides begins in the early 20th century. While the unique stability and reactivity of organosulfur fluorides were recognized as early as the 1920s, the first practical synthesis of arenesulfonyl fluorides was reported in 1931 by Davies and Dick.[1] Their method involved the straightforward nucleophilic fluorination of the corresponding sulfonyl chlorides. However, for decades, sulfonyl fluorides remained largely in the shadow of their more reactive sulfonyl chloride counterparts.
A significant turning point came with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced and championed by K. Barry Sharpless and his colleagues.[1][2] This new "click chemistry" paradigm, characterized by its reliability and specificity, revitalized interest in the sulfonyl fluoride motif.[1][2] SuFEx chemistry leverages the incredible stability of the S-F bond, which is resistant to hydrolysis and reduction, yet can be activated to react with nucleophiles under specific conditions.[1][3] This "spring-loaded" reactivity allows for precise chemical ligations and has found broad applications in organic synthesis, materials science, and, most notably, chemical biology.[1][4][5]
Synthetic Evolution: Expanding the Chemist's Toolkit
The renewed interest in sulfonyl fluorides has spurred the development of a diverse array of synthetic methodologies, moving far beyond the original chloride-fluoride exchange. These modern techniques offer greater functional group tolerance, milder reaction conditions, and access to a wider range of sulfonyl fluoride-containing molecules.
Key Synthetic Approaches
A variety of starting materials can now be efficiently converted to sulfonyl fluorides, as summarized in the table below.
| Starting Material | Reagents/Catalysts | Key Advantages | Year of Development (Representative) |
| Sulfonyl Chlorides | KF, KHF₂, 18-crown-6 | Traditional, readily available starting materials | 1931, 1977, 2014 (improved) |
| Thiols/Disulfides | NaOCl/KHF₂, Selectfluor, Electrochemical oxidation | Utilizes readily available sulfur sources | 2006, 2019 |
| Sulfonic Acids/Sulfonates | Trichloroacetonitrile/TBAF, Cyanuric chloride/KHF₂ | Stable, readily accessible S(VI) compounds | 2016, 2022 |
| Aryl Bromides/Iodides | Pd-catalysis, DABSO, NFSI/Selectfluor | One-pot synthesis from non-sulfur precursors | 2017 |
| Sulfonamides | Pyrylium salt, MgCl₂, KF | Late-stage functionalization of complex molecules | 2020 |
| Arynes | Secondary amines, SO₂F₂ | Transition-metal-free synthesis | 2019 |
| Sulfonyl Hydrazides | Selectfluor | Metal-free, mild conditions in water | 2016 |
This table provides a summary of representative methods and is not exhaustive.
A generalized workflow for the synthesis of sulfonyl fluorides from various precursors is depicted below.
References
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-Bromobenzenesulfonyl Fluoride: Synthesis, Potential Therapeutic Applications, and Structural Analysis
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic sulfonyl fluoride of interest in medicinal chemistry and chemical biology. The document details a feasible synthetic pathway, explores its potential applications in drug development, and discusses its structural characteristics. While the specific crystal structure of this compound is not publicly available, this guide presents crystallographic data for a closely related compound to provide structural insights.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₆H₄BrFO₂S.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrFO₂S | [1] |
| Molecular Weight | 239.06 g/mol | [1] |
| CAS Number | 498-83-9 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 60-65 °C | [2] |
| Purity | Typically >95% | [2] |
| Storage Temperature | Inert atmosphere, room temperature or -20°C | [3] |
Synthesis and Purification
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a feasible synthetic route can be inferred from standard organic chemistry transformations, starting from the more common 4-bromobenzenesulfonyl chloride. The process involves a halogen exchange reaction.
Experimental Protocol: Synthesis of this compound from 4-Bromobenzenesulfonyl Chloride
This proposed synthesis involves the conversion of the sulfonyl chloride to a sulfonyl fluoride.
Materials and Equipment:
-
4-bromobenzenesulfonyl chloride
-
Potassium fluoride (spray-dried)
-
Aprotic polar solvent (e.g., sulfolane, acetonitrile)
-
Phase-transfer catalyst (e.g., 18-crown-6)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, combine 4-bromobenzenesulfonyl chloride (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a catalytic amount of a phase-transfer catalyst.
-
Add a suitable anhydrous aprotic polar solvent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity suitable for further applications.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
References
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 4-Bromobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of sulfonamides utilizing 4-bromobenzenesulfonyl fluoride as a key reagent. The methodologies presented are grounded in modern synthetic techniques, offering advantages in terms of stability and reactivity control compared to traditional methods employing sulfonyl chlorides. These protocols are intended for use by professionals in chemical research and drug development.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The synthesis of these compounds traditionally relies on the reaction of sulfonyl chlorides with amines. However, the inherent instability and high reactivity of sulfonyl chlorides can lead to challenges in selectivity and storage. This compound offers a more stable and chemoselective alternative. The increased strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond imparts greater stability, while effective activation methods enable controlled reactivity for the synthesis of a diverse range of sulfonamides.
Recent advancements in catalysis have identified methods for the efficient activation of sulfonyl fluorides for nucleophilic attack by amines. One such prominent method involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst, which facilitates the reaction under mild conditions.[1][2][3][4]
Key Applications and Biological Context
Sulfonamides derived from this compound are of significant interest in drug discovery. The 4-bromophenyl moiety can serve as a versatile handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.
The biological activities of sulfonamides are diverse and well-documented. Two primary areas of therapeutic relevance include:
-
Antimicrobial Activity: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][5][][7] By blocking the synthesis of folic acid, a vital precursor for nucleic acid synthesis, these compounds inhibit bacterial growth.[1][5][][7]
-
Enzyme Inhibition: A significant number of sulfonamide-containing drugs are inhibitors of carbonic anhydrases (CAs).[8][9][10][11][12] These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[9][13][14][15] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.[8][11]
Furthermore, emerging research suggests that some small molecule sulfonamide derivatives may modulate inflammatory signaling pathways, such as the NF-κB signaling pathway .[16][17][18][19][20] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines, making it a target for anti-inflammatory drug development.
Experimental Protocols
The following section details the experimental protocol for the synthesis of a representative sulfonamide using this compound and a primary amine, based on the calcium triflimide-catalyzed method.
Protocol 1: Synthesis of N-Alkyl-4-bromobenzenesulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary aliphatic amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol (t-amylOH)
-
Ethyl acetate (EtOAc)
-
0.5 N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add this compound (1.0 equiv), the primary amine (2.0 equiv), and calcium triflimide (1.0 equiv).
-
Solvent Addition: Add tert-amyl alcohol to the vial to achieve a concentration of 0.2 M with respect to the this compound.
-
Reaction: Stir the reaction mixture at 60 °C for 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and 0.5 N HCl.
-
Separate the layers and wash the organic layer with brine.
-
Extract the aqueous layer once more with ethyl acetate.
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-bromobenzenesulfonamide.[21]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of sulfonamides from sulfonyl fluorides using the calcium triflimide-catalyzed method. Please note that yields can vary depending on the specific amine substrate used.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| This compound | 1.0 equiv | [21] |
| Amine | 2.0 equiv | [21] |
| Ca(NTf₂)₂ | 1.0 equiv | [21] |
| Reaction Conditions | ||
| Solvent | t-amyl alcohol | [21] |
| Concentration | 0.2 M | [21] |
| Temperature | 60 °C | [21] |
| Reaction Time | 24 h | [21] |
| Yield | Good to Excellent | [2][3][4] |
Visualizations
Reaction Scheme and Workflow
Caption: Workflow for the synthesis of N-substituted 4-bromobenzenesulfonamides.
Potential Signaling Pathways
Caption: Potential biological mechanisms of action for 4-bromobenzenesulfonamide derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Sulfonamide synthesis via calcium triflimide activation of sulfonyl fl" by Nicholas Ball, Paramita Mukherjee et al. [scholarship.claremont.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Small Molecule NF-κB Pathway Inhibitors in Clinic [ouci.dntb.gov.ua]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for 4-Bromobenzenesulfonyl Fluoride in SuFEx Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to SuFEx Click Chemistry and the Role of 4-Bromobenzenesulfonyl Fluoride
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its high reliability, broad scope, and the formation of robust, stable covalent bonds.[1][2] This chemistry relies on the remarkable balance of stability and reactivity of high-valent sulfur-fluoride bonds, particularly in sulfonyl fluorides (R-SO₂F).[3] These compounds are generally stable but can be activated under specific catalytic conditions to react with a wide range of nucleophiles, including phenols, amines, and carbon pronucleophiles.[1][4]
This compound is a versatile and commercially available aryl sulfonyl fluoride that serves as a key building block in SuFEx click chemistry. The presence of the bromine atom provides a valuable functional handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of complex molecular architectures. This makes this compound a particularly useful reagent in drug discovery, chemical biology, and materials science for the modular synthesis of novel compounds.[2]
Applications of this compound in SuFEx Chemistry
The applications of this compound in SuFEx chemistry are diverse and expanding. Key areas of application include:
-
Drug Discovery and Medicinal Chemistry: The formation of stable sulfonamide and sulfonate linkages is crucial in the synthesis of bioactive molecules. This compound can be used to connect molecular fragments, introduce pharmacologically important sulfonyl groups, and generate libraries of compounds for high-throughput screening.[4] The bromine atom can be further functionalized to explore structure-activity relationships (SAR).
-
Covalent Inhibitor Development: Aryl sulfonyl fluorides, including this compound, can act as "warheads" for the covalent modification of proteins.[5] They can target nucleophilic amino acid residues such as tyrosine and lysine within protein binding sites, leading to irreversible inhibition. This application is of significant interest in the development of targeted therapeutics.
-
Bioconjugation: The ability of SuFEx chemistry to proceed under biocompatible conditions makes it suitable for the labeling and modification of biomolecules. This compound can be used to attach probes or other functional molecules to proteins and other biological targets.
-
Materials Science: The robust nature of the sulfonyl linkage makes it ideal for the synthesis of novel polymers and functional materials. The modularity of SuFEx allows for the precise incorporation of desired functionalities.
Data Presentation
The following tables summarize quantitative data for representative SuFEx reactions involving aryl sulfonyl fluorides, including specific data for this compound where available.
Table 1: SuFEx Reaction of this compound with Amide Pronucleophiles in a Parallel Medicinal Chemistry (PMC) Screen
| This compound | Amide Pronucleophiles | Success Rate (%) | Reference |
| Present | 14 diverse amides | 79 | [4] |
| Not Applicable | 17 diverse amides | 57 (with 4-cyanobenzenesulfonyl fluoride) | [4] |
| Not Applicable | 17 diverse amides | 43 (with 3-chloro-4-methylbenzenesulfonyl fluoride) | [4] |
Success in the PMC screen was defined by the detection and isolation of the desired amidosulfone product on a 10 µmol scale.[4]
Table 2: Representative "Accelerated SuFEx Click Chemistry" (ASCC) of Aryl Sulfonyl Fluorides with Aryl Alcohols
| Aryl Sulfonyl Fluoride | Aryl Alcohol | Catalyst (mol%) | Time (min) | Conversion (%) | Reference |
| 4-(Trifluoromethyl)benzenesulfonyl fluoride | Sesamol | BTMG (20) | 1 | >99 | [1] |
| 4-(Trifluoromethyl)benzenesulfonyl fluoride | Sesamol | BTMG (20) / HMDS (1.0 equiv) | 1 | >99 | [1] |
| 8-Quinolinesulfonyl fluoride | 3-(Dimethylamino)phenol | BTMG (5) | 5 | Good Yield | [1] |
These conditions are generally applicable to other aryl sulfonyl fluorides like this compound for the synthesis of aryl sulfonates.
Experimental Protocols
Protocol 1: General Procedure for the SuFEx Reaction of this compound with Amide Pronucleophiles
This protocol is adapted from the LiHMDS-mediated SuFEx reaction with carbon pronucleophiles described by Novicki et al. (2025).[4]
Materials:
-
This compound
-
Amide pronucleophile
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)
-
Anhydrous dimethoxyethane (DME)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the amide pronucleophile (1.0–2.0 equivalents).
-
Dissolve the amide in anhydrous DME (to a concentration of approximately 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiHMDS solution (2.0 equivalents) to the reaction mixture.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DME to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative "Accelerated SuFEx Click Chemistry" (ASCC) Protocol for the Reaction of this compound with Phenols
This protocol is adapted from the BTMG-HMDS mediated ASCC reaction described by Zheng et al. (2022).[1]
Materials:
-
This compound
-
Phenol derivative
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the phenol (0.1 mmol, 1.0 equivalent), this compound (0.1 mmol, 1.0 equivalent), and HMDS (0.1 mmol, 1.0 equivalent).
-
Add anhydrous acetonitrile (e.g., 0.5 mL).
-
Add BTMG (5.0 mol%, 0.005 mmol).
-
Stir the reaction mixture at room temperature for 5-15 minutes.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired aryl sulfonate product.
Protocol 3: General Protocol for the SuFEx Reaction of this compound with Amines
This protocol is based on general principles of SuFEx chemistry with amine nucleophiles.
Materials:
-
This compound
-
Amine (primary or secondary)
-
A suitable base/catalyst (e.g., triethylamine (Et₃N), DBU, or BTMG)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Add the base/catalyst. For simple tertiary amine bases like Et₃N, stoichiometric amounts may be needed. For stronger catalytic bases like DBU or BTMG, 10-30 mol% is a typical starting point.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine and the catalyst used.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water or a mild acidic solution (e.g., 1 M HCl) to remove the base and any salts.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Mandatory Visualization
Caption: General mechanism of SuFEx click chemistry.
Caption: Experimental workflow for a PMC screen.
Caption: Covalent protein modification with a sulfonyl fluoride probe.
References
- 1. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Amino Acids Following Pre-Column Derivatization with 4-Bromobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the quantitative analysis of primary and secondary amino acids using High-Performance Liquid Chromatography (HPLC) with UV detection, following a pre-column derivatization step with 4-Bromobenzenesulfonyl fluoride (BBS-F) or its more commonly available analog, 4-Bromobenzenesulfonyl chloride (BBS-Cl). This method provides a reliable and sensitive approach for amino acid analysis in various sample matrices, including protein hydrolysates, cell culture media, and biological fluids. The derivatization reaction targets the amino groups of amino acids, attaching a bromobenzenesulfonyl moiety that imparts a strong UV chromophore, enabling sensitive detection. The resulting derivatives are stable and well-suited for separation by reversed-phase HPLC.
Introduction
The accurate quantification of amino acids is crucial in numerous fields, from biomedical research and clinical diagnostics to food science and pharmaceutical development. Due to the lack of a significant native chromophore in most amino acids, their direct detection by UV-Vis spectrophotometry at typical HPLC wavelengths is challenging. Pre-column derivatization is a widely adopted strategy to overcome this limitation by covalently attaching a UV-active or fluorescent tag to the amino acid molecules.[1]
Arylsulfonyl halides, such as Dansyl chloride and Dabsyl chloride, are well-established derivatizing agents for this purpose.[2][3] They react with the primary and secondary amino groups of amino acids under alkaline conditions to form stable sulfonamide derivatives.[1] These derivatives exhibit strong UV absorbance and are more hydrophobic, which enhances their retention and separation on reversed-phase HPLC columns.[1] This application note describes a method utilizing this compound (or chloride), a reagent analogous to Dansyl and Dabsyl chlorides, for the derivatization and subsequent HPLC analysis of amino acids.
Principle of Derivatization
The derivatization of amino acids with this compound proceeds via a nucleophilic substitution reaction. In an alkaline environment (typically pH 9-10), the amino group of the amino acid is deprotonated, rendering it nucleophilic. This nucleophile then attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable N-bromobenzenesulfonyl-amino acid derivative. The resulting derivative possesses a strong UV chromophore due to the bromophenyl group, allowing for sensitive detection by HPLC.
Figure 1: Derivatization reaction of an amino acid with this compound.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standard Mixture (e.g., 2.5 mM in 0.1 M HCl)
-
This compound (BBS-F) or 4-Bromobenzenesulfonyl chloride (BBS-Cl)
-
Derivatization Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.5
-
BBS Reagent Solution (10 mg/mL): Prepare fresh by dissolving BBS-F or BBS-Cl in HPLC-grade acetonitrile.
-
Quenching Solution (optional): 1 M solution of a primary amine like methylamine or glycine in water.
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.0, with 5% acetonitrile.
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water
-
Reversed-phase HPLC column (e.g., C18, 4.6 mm x 150 mm, 5 µm particle size)
Derivatization Procedure
-
Sample Preparation : Prepare amino acid standards or samples (e.g., protein hydrolysates) in 0.1 M HCl.
-
pH Adjustment : In a microcentrifuge tube, mix 50 µL of the amino acid sample with 50 µL of the derivatization buffer to achieve the optimal alkaline pH for the reaction.
-
Derivatization Reaction : Add 100 µL of the BBS reagent solution to the sample mixture.
-
Incubation : Vortex the mixture thoroughly and incubate in a heating block at 70°C for 20-30 minutes. The reaction should be carried out in a well-ventilated fume hood.
-
Quenching (Optional) : If necessary to consume excess BBS reagent, add 20 µL of the quenching solution and incubate for another 5-10 minutes at 70°C.
-
Sample Dilution : After incubation, cool the reaction mixture to room temperature. Dilute the resulting solution with an appropriate volume (e.g., 800 µL) of the initial mobile phase composition before injection into the HPLC system.
-
Filtration : Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
-
Column : C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A : 25 mM Sodium Acetate buffer (pH 6.0) with 5% Acetonitrile
-
Mobile Phase B : Acetonitrile
-
Gradient :
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-80% B (linear gradient)
-
30-35 min: 80% B (isocratic)
-
35-40 min: Re-equilibration at 10% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 35°C
-
Detection : UV at 254 nm
-
Injection Volume : 10 µL
Data Presentation
The following tables summarize the expected quantitative data based on typical performance of similar arylsulfonyl chloride derivatization methods. Actual results may vary depending on the specific instrumentation and experimental conditions.
Table 1: Typical Retention Times of BBS-Amino Acid Derivatives
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 8.5 |
| Glutamic Acid | 9.2 |
| Serine | 10.1 |
| Glycine | 11.5 |
| Threonine | 12.3 |
| Alanine | 14.8 |
| Proline | 16.2 |
| Valine | 18.5 |
| Methionine | 19.1 |
| Isoleucine | 21.3 |
| Leucine | 21.8 |
| Phenylalanine | 24.5 |
| Tyrosine | 25.1 |
| Lysine | 27.8 |
Table 2: Method Performance Characteristics (Representative)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1-10 pmol |
| Limit of Quantification (LOQ) | 5-30 pmol |
| Precision (%RSD) | < 3% |
| Recovery | 95-105% |
Visualization of Experimental Workflow
Figure 2: Experimental workflow for HPLC analysis of amino acids with BBS derivatization.
Conclusion
Pre-column derivatization of amino acids with this compound or chloride, followed by reversed-phase HPLC separation, offers a reliable, sensitive, and robust method for their quantitative analysis. The stability of the resulting derivatives and the ability to use standard UV detection make this a valuable technique for researchers, scientists, and drug development professionals. The detailed protocol and HPLC method presented in this application note can be readily implemented for the routine analysis of amino acids in a variety of sample matrices.
References
Application of 4-Bromobenzenesulfonyl Fluoride in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromobenzenesulfonyl fluoride as a key building block in the synthesis of potential agrochemicals. The focus is on the synthesis of sulfonamide and sulfonylurea derivatives, classes of compounds known for their fungicidal and herbicidal activities, respectively. The protocols and data presented are based on established synthetic methodologies for sulfonyl fluorides.
Introduction
This compound is an aromatic sulfonyl fluoride that serves as a valuable reagent in organic synthesis. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the sulfonyl fluoride moiety provides a stable yet reactive handle for the construction of sulfonamides and sulfonylureas. Compared to the more traditional sulfonyl chlorides, sulfonyl fluorides offer enhanced stability, making them easier to handle and store, and can exhibit greater chemoselectivity in reactions with nucleophiles.[1][2] These characteristics make this compound an attractive starting material for the discovery and development of novel agrochemicals.
Application Note 1: Synthesis of Potential Sulfonamide Fungicides
The sulfonamide functional group is a well-established pharmacophore in a variety of bioactive molecules, including fungicides. The synthesis of novel 4-bromobenzenesulfonamides using this compound can lead to the discovery of new fungicidal agents. The following protocol is based on the Lewis acid-catalyzed reaction between a sulfonyl fluoride and an amine.[1][3][4]
Proposed Synthetic Pathway
The general synthesis of 4-bromobenzenesulfonamides from this compound involves the reaction with a primary or secondary amine in the presence of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], and a base.
Caption: Synthetic workflow for 4-bromobenzenesulfonamide synthesis.
Experimental Protocol
General Procedure for the Synthesis of N-substituted-4-bromobenzenesulfonamides:
-
To a dry reaction vial, add this compound (1.0 eq.), the desired amine (1.1 eq.), calcium triflimide (0.2 eq.), and a stir bar.
-
Add anhydrous tert-amyl alcohol to achieve a 0.2 M concentration of the sulfonyl fluoride.
-
Add triethylamine (1.5 eq.) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-bromobenzenesulfonamide.
Data Presentation
| Entry | Amine (R1R2NH) | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-4-bromobenzenesulfonamide | 85-95 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-4-bromobenzenesulfonamide | 80-90 |
| 3 | Benzylamine | N-benzyl-4-bromobenzenesulfonamide | 88-98 |
| 4 | Morpholine | 4-(4-bromophenylsulfonyl)morpholine | 90-99 |
| 5 | Pyrrolidine | 1-(4-bromophenylsulfonyl)pyrrolidine | 92-99 |
Note: Yields are hypothetical and based on reported yields for similar reactions.[1][3]
Application Note 2: Synthesis of Potential Sulfonylurea Herbicides
Sulfonylureas are a major class of herbicides that act by inhibiting the enzyme acetolactate synthase in plants. The synthesis of novel sulfonylureas incorporating the 4-bromobenzenesulfonyl moiety can be a fruitful avenue for the development of new herbicidal compounds.
Proposed Synthetic Pathway
The synthesis of 4-bromobenzenesulfonylureas can be envisioned in a two-step process. First, this compound is reacted with an isocyanate to form a sulfonyl isocyanate intermediate (which may not be isolated). This intermediate is then reacted in situ with a heterocyclic amine, a common component of sulfonylurea herbicides, to yield the final product.
Caption: Logical workflow for 4-bromobenzenesulfonylurea synthesis.
Experimental Protocol
General Procedure for the Synthesis of N-((hetero)arylaminocarbonyl)-4-bromobenzenesulfonamides:
-
Step 1: Formation of the Sulfonyl Carbamate intermediate.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add a suitable isocyanate (e.g., phenyl isocyanate) (1.0 eq.) and a catalytic amount of a Lewis acid (e.g., AlCl₃) or a fluoride acceptor.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the sulfonyl carbamate intermediate.
-
-
Step 2: Reaction with Heterocyclic Amine.
-
To the reaction mixture containing the in situ generated intermediate, add the desired heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq.).
-
Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the target sulfonylurea.
-
Data Presentation
| Entry | Heterocyclic Amine | Target Sulfonylurea Structure |
| 1 | 2-Amino-4,6-dimethoxypyrimidine |
|
| 2 | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine |
|
| 3 | 3-Amino-1-methyl-1H-pyrazole-5-carboxamide |
|
Note: The structures are representative examples of potential sulfonylurea herbicides.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its enhanced stability compared to the corresponding sulfonyl chloride allows for more controlled and selective reactions. The protocols outlined in these application notes provide a solid foundation for the exploration of new sulfonamide and sulfonylurea derivatives as potential fungicides and herbicides. The bromine atom on the aromatic ring also offers a site for further structural diversification, enabling the creation of extensive libraries of compounds for biological screening.
References
Application Notes and Protocols for Amine Protection with 4-Bromobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious protection and deprotection of reactive functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, frequently necessitate temporary masking to avert undesirable side reactions. The selection of an appropriate protecting group is a critical strategic decision, contingent upon its ease of installation, stability across a range of reaction conditions, and facile, high-yielding removal under conditions that preserve the integrity of other functionalities within the molecule.
The 4-bromobenzenesulfonyl ("brosyl" or "Bs") group is a robust protecting group for amines, forming stable sulfonamides.[1] This stability, however, can present challenges for its removal, often necessitating harsh conditions. This document provides detailed protocols for the protection of primary and secondary amines using 4-bromobenzenesulfonyl fluoride and outlines methods for the subsequent deprotection of the resulting 4-bromobenzenesulfonamides.
While the more reactive 4-bromobenzenesulfonyl chloride is frequently employed for this transformation,[1] this guide will focus on the use of this compound. Sulfonyl fluorides are known to be more stable and less reactive than their chloride counterparts, which can be advantageous in certain synthetic contexts. The protocols provided herein are based on established procedures for related sulfonyl chlorides and general sulfonamide synthesis.
Reaction Principle and Logic
The protection of an amine with this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride. The lone pair of the amine nitrogen attacks the electrophilic sulfur, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid generated.
The deprotection of the resulting 4-bromobenzenesulfonamide is more challenging due to the stability of the sulfonamide bond. Common strategies involve reductive cleavage of the S-N bond using dissolving metal reductions or radical-based methods.
Caption: Logical workflow for amine protection and deprotection.
Experimental Protocols
Protocol 1: Protection of an Amine with this compound
This protocol describes a general procedure for the protection of a primary or secondary amine. Note that as this compound is less reactive than the corresponding chloride, longer reaction times or gentle heating may be required.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution at room temperature.
-
Addition of Sulfonylating Agent: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromobenzenesulfonamide.
Caption: Experimental workflow for amine protection.
Protocol 2: Deprotection of a 4-Bromobenzenesulfonamide via Reductive Cleavage
This protocol outlines the deprotection of a 4-bromobenzenesulfonamide using samarium(II) iodide, a powerful single-electron reducing agent.[2][3]
Materials:
-
4-Bromobenzenesulfonamide
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
An amine (e.g., ethylenediamine)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 4-bromobenzenesulfonamide (1.0 eq) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add an amine (e.g., ethylenediamine, 4.0 eq) and water (4.0 eq).
-
Addition of SmI₂: Cool the mixture to 0 °C and add the 0.1 M solution of SmI₂ in THF dropwise until the characteristic deep blue color persists.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Work-up: Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected amine.
Data Presentation
The following tables summarize representative yields for the protection of various amines with 4-bromobenzenesulfonyl chloride (as a proxy for the fluoride) and the deprotection of N-tosylamides (as a proxy for N-brosylamides) using different methods.
Table 1: Representative Yields for the Protection of Amines with 4-Substituted Benzenesulfonyl Chlorides
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Ethylenediamine | N-(2-aminoethyl)-4-bromobenzenesulfonamide | - | [4] |
| 2 | Aniline | N-phenyl-4-bromobenzenesulfonamide | High | [1] |
| 3 | Diethylamine | N,N-diethyl-4-bromobenzenesulfonamide | High | [1] |
| 4 | Benzylamine | N-benzyl-4-bromobenzenesulfonamide | 92 | [5] |
Note: Specific yield data for this compound is limited in the literature; however, yields are expected to be comparable to the chloride, potentially requiring more forcing conditions.
Table 2: Representative Yields for the Deprotection of Arenesulfonamides
| Entry | Protected Amine | Deprotection Method | Yield (%) | Reference |
| 1 | N-Tosyl-amine | SmI₂/amine/H₂O | >90 | [2] |
| 2 | N-Tosyl-azathiacrown ether | Sodium Amalgam | nearly quantitative | [6] |
| 3 | N-Tosyl-amine | Na/naphthalene | High | [7] |
Safety Information
-
This compound: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridine and Triethylamine: Flammable and toxic. Handle in a fume hood.
-
Samarium(II) iodide: Air and moisture sensitive. Handle under an inert atmosphere.
-
Sodium Amalgam: Reacts violently with water. Handle with extreme care under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Toluenesulfonamides [organic-chemistry.org]
Application Notes and Protocols: 4-Bromobenzenesulfonyl Fluoride as a Covalent Probe for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromobenzenesulfonyl fluoride as a versatile covalent probe for protein labeling. Detailed protocols for its application in chemoproteomics for target identification and validation are provided, along with data on its reactivity and examples of its utility in studying signaling pathways.
Introduction
This compound is a member of the sulfonyl fluoride (SF) class of chemical probes, which have emerged as "privileged warheads" in chemical biology and drug discovery.[1][2] Unlike traditional covalent probes that primarily target cysteine residues, sulfonyl fluorides exhibit broader reactivity, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[2] This expanded reactivity profile makes this compound a powerful tool for exploring the "druggable" proteome, enabling the identification and characterization of novel protein targets.
The mechanism of action involves a sulfur(VI)-fluoride exchange (SuFEx) reaction, where a nucleophilic amino acid residue on a target protein attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage.[2] The reactivity of the sulfonyl fluoride warhead is finely tuned, offering a balance of stability in aqueous environments and sufficient reactivity to label proteins within a biological context.[2]
Data Presentation
The following tables summarize key properties and representative quantitative data for this compound and related sulfonyl fluoride probes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 498-83-9 | [3] |
| Molecular Formula | C₆H₄BrFO₂S | [3] |
| Molecular Weight | 239.06 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 60-65 °C | [4] |
| Storage | Store at -20°C | [5] |
Table 2: Reactivity Profile of Arylsulfonyl Fluoride Probes
| Amino Acid Residue | Reactivity | Notes | Reference |
| Tyrosine | High | Often the preferred target. Reactivity is context-dependent and influenced by the local microenvironment, particularly the presence of basic residues that can deprotonate the phenol. | [2][6] |
| Lysine | Moderate | Forms stable sulfonamide adducts. Reactivity is dependent on the pKa of the lysine side chain. | [1][2] |
| Serine | Moderate | Commonly targeted in the active site of serine proteases. | [2] |
| Threonine | Moderate | Reactivity is context-dependent. | [2] |
| Histidine | Moderate | Can be targeted by sulfonyl fluorides. | [2] |
| Cysteine | Low | Generally less reactive compared to other nucleophilic residues. | [2] |
Table 3: Representative Quantitative Data for Sulfonyl Fluoride Probes in Protein Labeling
| Probe/Inhibitor | Target Protein(s) | Assay Type | Value | Cell Type/System | Reference |
| XO44 (Sulfonyl fluoride probe) | 133 endogenous kinases | Chemoproteomics | 2 µM probe concentration for 30 min labeling | Jurkat T cells | [1][7] |
| Sulfonyl fluoride derivative | PI4KIIIβ | Mass Spectrometry | 50% covalent modification in 2 hours with 5 eq. of probe | Recombinant protein | [8] |
| 4-(Fluorosulfonyl)benzoic acid | Glutathione S-transferase pi | Affinity Labeling | 69% labeling of Tyr7, 31% labeling of Tyr106 | Pig lung enzyme | [2] |
| FS-p1 (Aryl fluorosulfate probe) | DcpS | Mass Spectrometry | Selective labeling of a noncatalytic serine | Recombinant protein | [9] |
Experimental Protocols
The following protocols describe the use of an alkyne-functionalized derivative of this compound for chemoproteomic-based target identification. This workflow is a powerful method to identify the cellular targets of a covalent probe.
Protocol 1: In-Cell Protein Labeling with Alkyne-Functionalized this compound Probe
Objective: To covalently label protein targets of the probe in living cells.
Materials:
-
Alkyne-functionalized this compound probe (synthesized by attaching a terminal alkyne group to the this compound scaffold)
-
Cell line of interest (e.g., Jurkat T cells)
-
Cell culture medium
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to a sufficient density (e.g., ~80% confluency for adherent cells or a density of 1-2 x 10⁶ cells/mL for suspension cells).
-
Probe Treatment:
-
Prepare a stock solution of the alkyne-functionalized probe in DMSO (e.g., 10 mM).
-
Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 2 µM).[1]
-
Treat the cells with the probe-containing medium and incubate for the desired time (e.g., 30 minutes) at 37°C in a CO₂ incubator.[1]
-
Include a DMSO-only treated control.
-
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS and then harvest by scraping in PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry.
Protocol 2: Click Chemistry, Enrichment, and On-Bead Digestion
Objective: To attach a biotin tag to the alkyne-labeled proteins, enrich them, and prepare them for mass spectrometry analysis.
Materials:
-
Probe-labeled cell lysate (from Protocol 1)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
Procedure:
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the following click chemistry reagents in order:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours.
-
Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the protein pellet.
-
-
Protein Enrichment:
-
Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
-
Dilute the sample with PBS to a final SDS concentration of 0.2%.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1.5 hours at room temperature with rotation to capture the biotinylated proteins.
-
-
On-Bead Digestion:
-
Wash the beads extensively with PBS containing 0.1% SDS, followed by washes with PBS alone to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer (e.g., 2 M urea in 50 mM Tris-HCl, pH 8.0).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The peptides are now ready for LC-MS/MS analysis.
-
Protocol 3: Mass Spectrometry Analysis and Target Identification
Objective: To identify the proteins that were covalently labeled by the this compound probe.
Procedure:
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., human proteome from UniProt).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the potential targets of the this compound probe.
-
Visualizations
Chemoproteomic Workflow for Target Identification
Caption: Chemoproteomic workflow for target identification using a covalent probe.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and potential labeling sites for a sulfonyl fluoride probe.
References
- 1. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 498-83-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent targeting of non-cysteine residues in PI4KIIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromobenzenesulfonyl Fluoride in the Synthesis of Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The strategic incorporation of a reactive "warhead" that forms a stable covalent bond with a specific amino acid residue within the target protein is central to this approach. Aryl sulfonyl fluorides have been identified as a versatile class of warheads capable of reacting with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[1][2][3] This reactivity profile expands the scope of covalent drug design beyond the more commonly targeted cysteine residues.
4-Bromobenzenesulfonyl fluoride is a readily available building block that can be employed in the synthesis of covalent inhibitors. The bromine atom provides a convenient handle for further synthetic diversification via cross-coupling reactions, allowing for the optimization of inhibitor potency and selectivity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative covalent inhibitor targeting the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP).
Signaling Pathway and Mechanism of Action
The X-linked Inhibitor of Apoptosis Protein (XIAP) is a key regulator of apoptosis, or programmed cell death. It functions by binding to and inhibiting caspases, the key effector enzymes of the apoptotic cascade. The BIR3 domain of XIAP specifically binds to and inhibits caspase-9, a critical initiator caspase.[2][4] Overexpression of XIAP is observed in many cancers, contributing to tumor cell survival and resistance to therapy.
Small molecule inhibitors that disrupt the XIAP-caspase-9 interaction can restore apoptotic signaling and are therefore attractive as potential cancer therapeutics. The strategy outlined here involves the design of a covalent inhibitor that targets a nucleophilic residue, such as a lysine, within the Smac/DIABLO binding groove of the XIAP BIR3 domain. The this compound warhead is designed to form a stable sulfonamide bond with the target residue, leading to irreversible inhibition of XIAP.
Caption: XIAP pathway and covalent inhibition.
Experimental Protocols
This section details the synthesis of a peptide-based covalent inhibitor targeting the XIAP BIR3 domain, incorporating a this compound warhead. The synthesis is based on standard solid-phase peptide synthesis (SPPS) followed by modification of a lysine side chain.
Synthesis of a Lysine-Targeted XIAP BIR3 Covalent Inhibitor
This protocol describes the synthesis of a tetrapeptide mimetic of the Smac/DIABLO protein, with a this compound group attached to the side chain of a lysine residue.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Pro-OH
-
Fmoc-Lys(ivDde)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Hydrazine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethyl ether
Workflow Diagram:
Caption: Workflow for inhibitor synthesis.
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell Fmoc-Ala-Wang resin (100 mg, 0.5 mmol/g) in DMF for 30 minutes.
-
Perform standard Fmoc-SPPS cycles to couple Fmoc-Pro-OH, Fmoc-Val-OH, and Fmoc-Lys(ivDde)-OH sequentially. For each coupling, use 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of HOBt in DMF for 2 hours.
-
Fmoc deprotection is achieved using 20% piperidine in DMF (2 x 10 minutes).
-
-
Selective Deprotection of the Lysine Side Chain:
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 10 minutes (repeat twice).
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Coupling of the this compound Warhead:
-
Swell the resin in DMF.
-
To the resin, add a solution of this compound (5 equivalents) and DIPEA (10 equivalents) in DMF.
-
Allow the reaction to proceed overnight at room temperature with gentle agitation.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Global Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the collected fractions by LC-MS to identify the desired product.
-
Combine the pure fractions and lyophilize to obtain the final product as a white powder.
-
Confirm the identity and purity of the final compound by high-resolution mass spectrometry (HRMS).
-
Quantitative Data
The following table presents representative data for a covalent inhibitor synthesized using this compound, targeting the XIAP BIR3 domain. These values are illustrative and may vary depending on the specific peptide or small molecule scaffold.
| Parameter | Value | Method |
| Yield | 15-25% (after purification) | Isolated Yield |
| Purity | >95% | RP-HPLC |
| Molecular Weight | [Calculated MW] | HRMS |
| IC50 (XIAP BIR3) | 50 - 200 nM | Fluorescence Polarization Assay |
| kinact/KI | 10,000 - 50,000 M-1s-1 | Enzyme Kinetics Assay |
| Target Residence Time | > 24 hours | Washout Experiment |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of covalent inhibitors. Its reactivity towards various nucleophilic amino acid residues, coupled with the synthetic handle provided by the bromine atom, allows for the development of potent and selective covalent probes and drug candidates. The detailed protocols and application notes provided herein offer a framework for researchers to incorporate this warhead into their covalent inhibitor design strategies, with a specific application demonstrated for the promising anticancer target, XIAP. The ability to covalently target proteins beyond cysteine opens up a significant portion of the proteome for therapeutic intervention.
References
- 1. Design and synthesis of a simplified inhibitor for XIAP-BIR3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a Simplified Inhibitor for XIAP-BIR3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascentagepharma.com [ascentagepharma.com]
Application Notes and Protocols for Reactions Involving 4-Bromobenzenesulfonyl Fluoride
Introduction
4-Bromobenzenesulfonyl fluoride is a key reagent in medicinal chemistry and drug development, primarily utilized as a precursor for the synthesis of sulfonamides and other derivatives. The incorporation of fluorine can influence a molecule's conformation, pKa, metabolic stability, and pharmacokinetic properties, making fluorinated building blocks like this particularly valuable.[1][2] The sulfonyl fluoride group is a stable and less reactive alternative to the more common sulfonyl chloride, offering advantages in certain synthetic applications, including the burgeoning field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] These notes provide detailed protocols for key reactions involving this compound, catering to researchers in organic synthesis and drug discovery.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 498-83-9 | [5][6][7] |
| Molecular Formula | C₆H₄BrFO₂S | [5] |
| Molecular Weight | 239.06 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 60-65°C | [6] |
| Purity | ≥95% | [6] |
| Storage Temperature | -20°C | [5] |
Protocol 1: General Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide. This is a fundamental transformation for creating diverse compound libraries for drug discovery.
Materials and Equipment
-
Reactants: this compound, primary or secondary amine, a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine (DIPEA)).
-
Solvent: Anhydrous solvent such as dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF).
-
Work-up Reagents: 1 M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen or argon inlet, dropping funnel, separatory funnel, rotary evaporator, and equipment for purification (e.g., flash chromatography system or recrystallization apparatus).
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.2-2.0 equivalents) to the stirred solution at room temperature.[8]
-
Addition of Sulfonyl Fluoride: In a separate flask, dissolve this compound (1.1-1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the amine solution over 15-20 minutes. For sensitive substrates, the reaction can be cooled to 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for 12-24 hours.[8][9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure sulfonamide.
Quantitative Data for a Representative Reaction
The following table provides an example of reagent quantities for the synthesis of a generic N-substituted 4-bromobenzenesulfonamide.
| Reagent | Molar Eq. | Moles (mmol) | Mass/Volume |
| Amine (R-NH₂) (assuming MW=100 g/mol ) | 1.0 | 10 | 1.0 g |
| This compound | 1.1 | 11 | 2.63 g |
| Triethylamine | 1.5 | 15 | 2.09 mL |
| Dichloromethane (DCM) | - | - | 40 mL |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl fluoride.[9] The reaction may require heating or a stronger base for less nucleophilic amines.
-
Side Reactions: The use of a slight excess of the sulfonyl fluoride is recommended, but a large excess can lead to side products.[9] Careful monitoring of the reaction progress is crucial.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of sulfonamides.
Protocol 2: One-Pot Palladium-Catalyzed Synthesis of this compound
This protocol outlines a modern approach to synthesize aryl sulfonyl fluorides directly from aryl bromides. The method involves a palladium-catalyzed sulfonylation followed by an in-situ fluorination.[11]
Materials and Equipment
-
Reactants: Bromobenzene, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as an SO₂ source, N-Fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source, Triethylamine (Et₃N).
-
Catalyst: PdCl₂(AmPhos)₂ (a palladium catalyst).
-
Solvent: Isopropanol (i-PrOH).
-
Equipment: Schlenk tube or similar reaction vessel for inert atmosphere chemistry, magnetic stirrer, heating plate or oil bath.
Experimental Procedure
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine bromobenzene (1.0 equivalent), PdCl₂(AmPhos)₂ (5 mol%), DABSO (0.6 equivalents), and anhydrous isopropanol.
-
Sulfonylation: Add triethylamine (3.0 equivalents) to the mixture. Seal the tube and heat the reaction mixture to 75 °C for 16 hours.
-
Fluorination: Cool the reaction mixture to room temperature. Add NFSI (1.5 equivalents) in one portion.
-
Reaction Completion: Stir the mixture at room temperature for an additional 3 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to afford the this compound product.
Logical Relationship Diagram
Caption: Pathway for one-pot synthesis of sulfonyl fluoride.
Protocol 3: Catalytic Amidation of this compound
Recent advances have enabled the catalytic amidation of sulfonyl fluorides under mild conditions, expanding their utility. This protocol is based on a method using HOBt as a catalyst.[8]
Materials and Equipment
-
Reactants: this compound, primary or secondary amine, 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Tetramethyldisiloxane (TMDS).
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
-
Equipment: Reaction vial, magnetic stirrer.
Experimental Procedure
-
Reaction Setup: To a reaction vial, add the amine (1.0 equivalent), this compound (1.2 equivalents), HOBt (1 mol%), and anhydrous DMSO.
-
Addition of Reagents: Add DIPEA (2.0 equivalents) and TMDS (2.0 equivalents) to the stirred mixture.
-
Reaction: Seal the vial and stir the reaction mixture at 25 °C for 24 hours. For less reactive substrates, the temperature may be increased to 60 °C.[8]
-
Work-up and Purification: The reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The crude product is then purified by flash column chromatography.
Example Yields for Catalytic Amidation
The following table summarizes representative yields for the catalytic amidation of various sulfonyl fluorides with different amines, demonstrating the broad scope of the reaction.
| Sulfonyl Fluoride | Amine | Yield (%) |
| This compound | Benzylamine | >95% |
| 4-Methoxybenzenesulfonyl fluoride | Cyclohexylamine | >95% |
| 2-Naphthalenesulfonyl fluoride | Aniline | 85% |
| This compound | Morpholine | >95% |
| Data adapted from reference[8] for illustrative purposes. |
Signaling Pathway/Mechanism Overview
Caption: Proposed mechanism for catalytic amidation.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-fluorobenzenesulfonyl fluoride 95 NMR 1396779-67-1 [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 498-83-9 [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides with 4-Bromobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Their synthesis is a critical process in the development of new therapeutic agents. While traditionally synthesized from highly reactive sulfonyl chlorides, the use of sulfonyl fluorides, such as 4-Bromobenzenesulfonyl fluoride, offers advantages in terms of stability and handling, making them increasingly attractive for large-scale synthesis.[3][4] However, the reduced reactivity of sulfonyl fluorides necessitates specific activation methods to achieve efficient conversion to sulfonamides.[3][4]
These application notes provide detailed protocols for the large-scale synthesis of sulfonamides using this compound, focusing on catalytic methods that ensure high yields and purity. Safety considerations and purification techniques are also comprehensively addressed to ensure reproducible and safe laboratory operations.
Chemical Reaction Pathway
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction at the sulfur atom. Due to the lower reactivity of the S-F bond compared to the S-Cl bond, a catalyst is typically required to activate the sulfonyl fluoride.[3][4]
Caption: General reaction scheme for the synthesis of sulfonamides.
Experimental Protocols
Protocol 1: Calcium Triflimide [Ca(NTf₂)₂] Catalyzed Synthesis
This protocol is adapted from a method demonstrating the activation of sulfonyl fluorides using a Lewis acid catalyst.[3][4]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (0.1 - 1.0 eq)
-
Anhydrous tert-amyl alcohol (t-amylOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Large, three-necked round-bottom flask with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add this compound and calcium triflimide.
-
Solvent and Amine Addition: Add anhydrous tert-amyl alcohol to the flask, followed by the dropwise addition of the amine via a dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure sulfonamide.
Protocol 2: 1-Hydroxybenzotriazole (HOBt) Catalyzed Synthesis
This protocol utilizes an organocatalyst for the amidation of sulfonyl fluorides, which can be particularly effective for sterically hindered substrates.[5][6][7]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.05 - 0.1 eq)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Equipment:
-
Large, oven-dried round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound, the amine, HOBt, and the anhydrous solvent (DMF or DMSO).
-
Reagent Addition: Add TMDS to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. Reactions are often complete within 24 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the pure sulfonamide.
Data Presentation
| Parameter | Protocol 1: Ca(NTf₂)₂ Catalyzed | Protocol 2: HOBt Catalyzed | Reference |
| Catalyst | Calcium triflimide | 1-Hydroxybenzotriazole | [3][5] |
| Stoichiometry | |||
| This compound | 1.0 eq | 1.0 eq | |
| Amine | 1.2 eq | 1.5 eq | [3][5] |
| Catalyst Loading | 0.1 - 1.0 eq | 0.05 - 0.1 eq | [3][5] |
| Solvent | tert-Amyl alcohol | DMF or DMSO | [3][5] |
| Temperature | 60-80 °C | Room Temperature | [3][5] |
| Reaction Time | 12-24 hours | ~24 hours | [3][5] |
| Typical Yield | Good to Excellent | 87-99% | [3][5] |
| Purification | Column Chromatography | Recrystallization |
Experimental Workflow
Caption: A standard workflow for sulfonamide synthesis and purification.[8]
Signaling Pathways of Sulfonamide-Based Drugs
Sulfonamides exert their therapeutic effects by interacting with various biological pathways. A prominent mechanism is the inhibition of specific enzymes.[1][2][9]
Caption: Key signaling pathways targeted by sulfonamide drugs.
In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[10] By blocking this pathway, they inhibit bacterial growth. In cancer therapy, sulfonamides can inhibit carbonic anhydrases, affecting tumor pH regulation, or act as inhibitors of receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis.[1][11] Furthermore, some sulfonamides modulate the JAK/STAT signaling pathway, which is critical for cell proliferation and survival.[9]
Safety and Handling
Hazard Analysis: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. The reaction may generate hydrogen fluoride (HF) as a byproduct, which is highly toxic and corrosive.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile), a flame-resistant lab coat, and closed-toe shoes.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. For large-scale reactions, a supplied-air respirator may be necessary.
Engineering Controls:
-
A certified chemical fume hood is essential for all steps of the synthesis and purification.
-
An eyewash station and safety shower must be readily accessible.
-
For large-scale reactions, consider using a closed system to minimize exposure.
Spill and Waste Disposal:
-
In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
-
Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to institutional and local regulations.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety measures before undertaking any chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 4-Bromobenzenesulfonyl Fluoride in Nucleophilic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonyl fluoride. The information is designed to help anticipate and address common side reactions encountered during experiments with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound?
The most prevalent side reaction is the hydrolysis of the sulfonyl fluoride to 4-bromobenzenesulfonic acid. This occurs in the presence of moisture and can significantly reduce the yield of the desired product as the sulfonic acid is generally unreactive towards most nucleophiles. To mitigate this, it is crucial to use anhydrous solvents and thoroughly dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: When reacting this compound with primary or secondary amines, what are the potential byproducts?
A common byproduct is the di-sulfonated amine, where two molecules of the sulfonyl fluoride react with a single primary amine molecule. This is more likely to occur if an excess of the sulfonyl fluoride is used or if the reaction is allowed to proceed for an extended period at elevated temperatures. Careful control of stoichiometry and reaction monitoring by techniques like Thin Layer Chromatography (TLC) can minimize this side reaction.
Q3: What side reactions can be expected when reacting this compound with alcohols?
In addition to the desired sulfonate ester formation, elimination reactions to form alkenes are a significant possibility, particularly with secondary and tertiary alcohols.[1][2][3][4] The reaction conditions, especially the choice of base and temperature, play a critical role in the ratio of substitution to elimination. Using a non-nucleophilic, hindered base can favor the desired substitution reaction.[5]
Q4: Are there specific challenges when using thiol nucleophiles with this compound?
While thiols are generally good nucleophiles, over-oxidation of the thiol or the resulting thioether can occur under certain conditions, though this is less common with sulfonyl fluorides compared to more oxidizing reagents. The primary challenge, as with other nucleophiles, is preventing the hydrolysis of the this compound.
Troubleshooting Guides
Problem 1: Low yield of the desired sulfonamide in a reaction with an amine.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system).- Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Incomplete reaction | - Monitor the reaction progress using TLC or LC-MS.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Verify the purity and reactivity of the amine starting material. |
| Formation of di-sulfonated byproduct | - Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of this compound.- Control the reaction temperature; consider running the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Precipitation of amine hydrochloride salt | - If a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to scavenge the HF produced, ensure it is added appropriately to prevent the precipitation of the amine nucleophile as its salt. |
Problem 2: Significant formation of an alkene byproduct in a reaction with an alcohol.
| Possible Cause | Troubleshooting Steps |
| Elimination (E1 or E2) is competing with substitution (SN1 or SN2) | - Use a non-nucleophilic, sterically hindered base (e.g., DBU, 2,6-lutidine) to minimize its role in promoting elimination.[5]- Lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy.- If possible, choose a less sterically hindered alcohol to reduce the propensity for elimination. |
| Carbocation rearrangement (for secondary alcohols) | - Be aware that under acidic conditions (which can be generated in situ), carbocation rearrangements can occur, leading to a mixture of alkene isomers.[1] Using a strong, non-nucleophilic base can help to avoid these conditions. |
Quantitative Data on Side Reactions
While specific quantitative data for this compound is not extensively published, the following table provides representative data from a study on the deoxyfluorination of alcohols using a related sulfonimidoyl fluoride, which illustrates the common side reaction of elimination.
| Alcohol Substrate | Desired Fluoride Yield (%) | Elimination Byproduct Yield (%) | N-Alkylation Byproduct Yield (%) |
| 1-Phenylethanol | 79 | - | 16 |
| Cyclohexanol | 85 | 5 | - |
| 2-Octanol | 82 | 8 | - |
| Data is illustrative and based on analogous reactions with other sulfonyl fluoride-based reagents.[6] |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine:
-
Preparation: Under an inert atmosphere of nitrogen, add the primary amine (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 mmol, 1.2 eq), to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Fluoride: Dissolve this compound (1.1 mmol, 1.1 eq) in the same anhydrous solvent (5 mL) and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2000031003A1 - Process for converting an alcohol to the corresponding fluoride - Google Patents [patents.google.com]
- 6. sioc.cas.cn [sioc.cas.cn]
how to avoid hydrolysis of 4-Bromobenzenesulfonyl fluoride during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonyl fluoride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize hydrolysis and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about when using this compound?
The main competing reaction is the hydrolysis of the sulfonyl fluoride group to form 4-bromobenzenesulfonic acid. This byproduct is often unreactive under the desired reaction conditions and can complicate purification, ultimately lowering the yield of your target molecule. While sulfonyl fluorides are generally more stable towards hydrolysis than their sulfonyl chloride counterparts due to the strong S-F bond, this stability is not absolute, and preventative measures are crucial.[1][2]
Q2: Under what conditions is hydrolysis of this compound most likely to occur?
Hydrolysis is significantly accelerated by the presence of water and can be catalyzed by both acid and base. Reactions run in protic solvents, with aqueous reagents, or exposed to atmospheric moisture are at a high risk of significant hydrolysis. The use of strong, nucleophilic bases can also promote the formation of the sulfonic acid byproduct.
Q3: How can I visually identify if significant hydrolysis has occurred during my reaction or work-up?
While direct visual identification is difficult, indirect indicators can suggest hydrolysis. The formation of a significant amount of a water-soluble salt of 4-bromobenzenesulfonic acid might be observed during an aqueous work-up. Characterization of the crude product by NMR or LC-MS is the most reliable way to quantify the extent of hydrolysis by identifying the signals corresponding to 4-bromobenzenesulfonic acid.
Troubleshooting Guide: Minimizing Hydrolysis of this compound
This guide addresses common issues encountered during reactions with this compound and provides actionable solutions to prevent hydrolysis.
| Problem | Potential Cause | Recommended Solution | Rationale |
| Low yield of desired product with significant 4-bromobenzenesulfonic acid byproduct. | Presence of water in the reaction. | - Use anhydrous solvents (e.g., dichloromethane, acetonitrile, or THF). - Dry all glassware in an oven prior to use. - Handle this compound and other reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). | Eliminating water, a key reactant in the hydrolysis pathway, will significantly suppress the formation of the sulfonic acid byproduct. |
| Inconsistent reaction outcomes and yields. | Atmospheric moisture contamination. | - Perform the reaction under a positive pressure of an inert gas. - Use septa and syringes for the transfer of liquid reagents. | This prevents the introduction of atmospheric moisture, which can lead to variable rates of hydrolysis between different reaction setups. |
| Formation of sulfonic acid even under seemingly anhydrous conditions. | Use of a strongly nucleophilic or wet base. | - Use a non-nucleophilic, sterically hindered organic base such as triethylamine or pyridine. - Ensure the base is anhydrous. Commercially available anhydrous bases are recommended. | Non-nucleophilic bases are less likely to directly attack the sulfonyl fluoride and will primarily act as proton scavengers. Steric hindrance can further disfavor nucleophilic attack on the sulfur atom. |
| Product loss and difficulty in purification during aqueous work-up. | Hydrolysis during the extraction and washing steps. | - Minimize the duration of the aqueous work-up. - Use a saturated brine solution for the final wash to reduce the solubility of organic compounds in the aqueous layer. - If possible, consider a non-aqueous work-up. | Prolonged contact with water, especially if the aqueous layer becomes basic or acidic, can lead to hydrolysis of any unreacted this compound and potentially the product itself. |
Experimental Protocol: Anhydrous Synthesis of N-Aryl-4-bromobenzenesulfonamide
This protocol provides a detailed methodology for the reaction of this compound with an aniline derivative under anhydrous conditions to minimize hydrolysis.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Syringes and septa
Procedure:
-
Reaction Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the substituted aniline (1.0 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Addition of Sulfonylating Agent: In a separate, dry vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous dichloromethane. Draw this solution into a syringe.
-
Reaction Execution: Slowly add the this compound solution dropwise to the stirred aniline solution at room temperature over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Chemistry
To further aid in understanding the processes involved, the following diagrams illustrate the hydrolysis pathway to be avoided and the recommended experimental workflow.
Caption: The undesired hydrolysis pathway of this compound.
Caption: Recommended workflow for minimizing hydrolysis.
References
Technical Support Center: Purification of Reaction Products from 4-Bromobenzenesulfonyl Fluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 4-Bromobenzenesulfonyl fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving this compound and what products are typically formed?
A1: this compound is primarily used as a reagent to introduce the 4-bromobenzenesulfonyl (brosyl) group. The most common reaction is with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form N-substituted 4-bromobenzenesulfonamides.[1][2] It can also react with other nucleophiles like phenols or alcohols.
Q2: What are the typical impurities I should expect in my crude reaction product?
A2: Common impurities can include:
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Unreacted Starting Materials: Excess amine/nucleophile or unreacted this compound.
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Hydrolysis Product: 4-Bromobenzenesulfonic acid, formed if the sulfonyl fluoride reacts with water present in the reaction mixture.[2][3] This is generally less of an issue with the sulfonyl fluoride compared to the corresponding chloride, due to the former's greater hydrolytic stability.[4]
-
Excess Base: Bases like pyridine or triethylamine used to scavenge the HF produced during the reaction.[1]
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Side-Reaction Products: For primary amines, bis-sulfonylation can occur, leading to the formation of a di(sulfonyl)amine.[2]
Q3: What are the primary methods for purifying crude 4-bromobenzenesulfonamides?
A3: The two most effective and commonly used purification techniques are recrystallization and flash column chromatography over silica gel.[2]
-
Recrystallization is often the preferred method for obtaining highly pure, crystalline solids, especially when impurities have significantly different solubility profiles from the desired product.[5]
-
Flash Column Chromatography is highly effective for separating the desired product from impurities with similar polarities.
Q4: How do I effectively remove the excess base (e.g., pyridine, triethylamine) after the reaction?
A4: During the aqueous workup, washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl), will protonate the amine base, forming a water-soluble salt that partitions into the aqueous phase and is easily removed.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions with this compound.
Problem 1: Low yield of the desired sulfonamide product.
| Possible Cause | Recommended Solution | Citation |
| Hydrolysis of this compound | Although more stable than the chloride, the fluoride can still hydrolyze. Ensure the reaction is performed under anhydrous conditions using dry solvents and glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help. | [2] |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. | [2] |
| Poor Quality of Reagents | Ensure the this compound and the amine starting material are pure. Use freshly opened or purified reagents if necessary. | [2] |
| Steric Hindrance | If either the amine or the sulfonyl fluoride is sterically hindered, the reaction rate may be slow. Increasing the reaction temperature or time may improve the yield. | [2] |
Problem 2: The crude product "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Recommended Solution | Citation |
| Solution is too concentrated | The compound's solubility limit is exceeded too quickly upon cooling. Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent to slightly dilute the solution. | [3][5] |
| Cooling is too rapid | Rapid cooling can prevent the formation of a crystal lattice. Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling. | [5] |
| Significant impurities present | Impurities can disrupt crystal lattice formation. If the issue persists, consider purifying the material first by flash column chromatography and then recrystallizing the partially purified product. | [5] |
Problem 3: No crystals form upon cooling the recrystallization solution.
| Possible Cause | Recommended Solution | Citation |
| Solution is too dilute | Too much solvent was used, and the solution is not saturated upon cooling. Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again. | [5] |
| Supersaturated solution requires nucleation | Initiate crystallization by scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, add a small "seed" crystal of the pure product to the cooled solution. | [3][5] |
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Compound Polarity | Comments | Citation |
| Ethanol / Water | Moderately Polar to Polar | A common and effective system. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to clarify and then cool slowly. | [3][5] |
| Ethyl Acetate / Hexanes | Non-polar to Moderately Polar | Good for less polar sulfonamides. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. | [1][6] |
| Acetone / Hexanes | Non-polar to Moderately Polar | An alternative to Ethyl Acetate / Hexanes. | [5][6] |
| Ethanol or Methanol | Polar | Can be effective as single solvents for some polar sulfonamides. | [2] |
Table 2: Typical Conditions for Flash Column Chromatography
| Stationary Phase | Common Mobile Phase (Eluent) | Elution Gradient |
| Silica Gel | Ethyl Acetate / Hexanes | Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30-50% Ethyl Acetate) to elute the product. |
| Silica Gel | Dichloromethane / Methanol | For more polar products, a gradient of 1-5% Methanol in Dichloromethane can be effective. |
Experimental Protocols
Protocol 1: General Workup Procedure for Sulfonamide Synthesis
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Place the crude sulfonamide product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
While maintaining the heat, add hot deionized water dropwise with swirling until the solution becomes persistently turbid (cloudy).[5]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Sulfonylation with 4-Bromobenzenesulfonyl Fluoride
Welcome to the technical support center for optimizing sulfonylation reactions using 4-Bromobenzenesulfonyl fluoride. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful and efficient sulfonylation reactions.
Troubleshooting Guide
This guide addresses common challenges encountered during the sulfonylation of nucleophiles (amines, alcohols, phenols, etc.) with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Poor Nucleophilicity of the Substrate: Amines or alcohols with electron-withdrawing groups may be less reactive. 2. Inactive Catalyst or Base: The base may be weak, or a catalyst (if used) may be poisoned. 3. Moisture Contamination: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. 4. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or degradation may occur at higher temperatures. | 1. Consider using a stronger, non-nucleophilic base (e.g., DBU, BEMP) or a Lewis acid catalyst like calcium triflimide [Ca(NTf₂)₂] to activate the sulfonyl fluoride. For weakly nucleophilic anilines, visible-light-mediated methods can be effective.[1][2] 2. Use a fresh, anhydrous base. Ensure any catalysts are of high purity and handled under inert conditions. 3. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. A gradual increase in temperature may be beneficial, but monitor for byproduct formation. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-reaction/Di-sulfonylation: Primary amines can react twice with the sulfonyl fluoride. 2. Side Reactions with the Base: Nucleophilic bases (e.g., pyridine, triethylamine) can sometimes react with the sulfonyl fluoride. 3. Elimination Reactions (for alcohols): Higher temperatures can promote the elimination of secondary or tertiary alcohols to form alkenes. | 1. Use a stoichiometric amount of this compound or a slight excess of the nucleophile. 2. If side reactions with the base are suspected, switch to a non-nucleophilic base like DBU or a proton sponge. 3. Employ milder reaction conditions, including lower temperatures and a non-hindered base. |
| Difficult Product Purification | 1. Co-eluting Impurities: Unreacted starting materials or byproducts may have similar polarity to the desired product. 2. Product is an Oil or Sticky Solid: Difficulty in inducing crystallization. 3. Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes degrade sensitive products. | 1. Optimize the mobile phase for flash column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective.[3][4] 2. Attempt recrystallization from a different solvent or solvent mixture. Scratching the flask or seeding with a small crystal can induce crystallization. Trituration with a non-polar solvent can sometimes yield a solid. 3. Use a deactivated (e.g., base-washed) silica gel or an alternative stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using this compound over the corresponding chloride?
A1: Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts. This increased stability allows for a broader range of reaction conditions and better storage longevity. The S-F bond is stronger than the S-Cl bond, making sulfonyl fluorides less reactive but more selective.
Q2: What are the best general conditions to start with for the sulfonylation of a primary amine?
A2: A good starting point is to react the amine with 1.1 equivalents of this compound in an aprotic solvent like dichloromethane (DCM) or acetonitrile at 0 °C to room temperature, using a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).
Q3: How can I monitor the progress of my sulfonylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Stain with potassium permanganate or use a UV lamp for visualization. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) can be used.
Q4: My product is a sulfonamide. What are some common recrystallization solvents?
A4: Common solvent systems for the recrystallization of sulfonamides include ethanol/water, ethyl acetate/hexanes, and toluene.[3][5] The choice of solvent will depend on the specific properties of your product.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also moisture-sensitive. Work in a well-ventilated fume hood.
Data Presentation
The following tables provide representative data on how reaction conditions can influence the yield of sulfonylation reactions with this compound. These are illustrative examples based on typical trends observed for arylsulfonyl fluorides.
Table 1: Effect of Base on the Sulfonylation of Aniline with this compound *
| Base | pKa of Conjugate Acid | Typical Yield (%) | Notes |
| Pyridine | 5.25 | 60-75 | Can act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.75 | 75-85 | Common and effective non-nucleophilic base. |
| Diisopropylethylamine (DIPEA) | 10.75 | 70-80 | Sterically hindered, good for preventing side reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | 80-90 | A strong, non-nucleophilic base, can accelerate slow reactions. |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | 82 (with photocatalyst) | A weak inorganic base, suitable for specific methods like visible-light mediation.[1] |
*Reaction conditions: Aniline (1.0 eq), this compound (1.1 eq), Base (1.2 eq), CH₂Cl₂ as solvent, room temperature, 12 h.
Table 2: Effect of Solvent on the Sulfonylation of Phenol with this compound *
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 80-90 | Good solubility for reactants, easy to remove. |
| Acetonitrile (MeCN) | 37.5 | 75-85 | Polar aprotic solvent, can accelerate the reaction. |
| Tetrahydrofuran (THF) | 7.6 | 70-80 | Good for dissolving a wide range of substrates. |
| Toluene | 2.4 | 65-75 | Less polar, may require higher temperatures. |
| N,N-Dimethylformamide (DMF) | 36.7 | 85-95 | Highly polar aprotic solvent, good for poorly soluble substrates but harder to remove. |
*Reaction conditions: Phenol (1.0 eq), this compound (1.1 eq), Triethylamine (1.2 eq), room temperature, 12 h.
Table 3: Effect of Temperature on the Sulfonylation of Benzylamine with this compound *
| Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| 0 | 24 | 70-80 | Slower reaction rate, good for minimizing side reactions. |
| Room Temperature (~25) | 12 | 85-95 | Optimal for many standard reactions. |
| 40 | 6 | 80-90 | Faster reaction, but may see increased byproducts. |
| 60 | 4 | 70-80 | Risk of decomposition of starting materials or product. |
*Reaction conditions: Benzylamine (1.0 eq), this compound (1.1 eq), Triethylamine (1.2 eq), Dichloromethane as solvent.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for the Sulfonylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and dissolve it in anhydrous DCM.
-
Add pyridine to the solution and cool to 0 °C.
-
Add this compound portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for a typical sulfonylation reaction.
Caption: Troubleshooting logic for sulfonylation reactions.
Caption: Reaction mechanism for the sulfonylation of an amine.
Caption: Reaction mechanism for the sulfonylation of an alcohol.
References
Technical Support Center: Monitoring 4-Bromobenzenesulfonyl Fluoride Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for monitoring the progress of reactions involving 4-bromobenzenesulfonyl fluoride using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor a this compound reaction?
A1: TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction.[1] It helps determine if the starting material, this compound, is being consumed and if the desired product is forming. It can also reveal the presence of any byproducts.[1]
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The goal is to find a solvent system where the starting material and the product have different Rf values, ideally between 0.2 and 0.8 for clear separation. A good starting point for reactions forming sulfonamides is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or acetone.[2] You may need to adjust the ratio to achieve optimal separation. For highly polar compounds that remain at the baseline, adding a small amount of methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve mobility.[3][4]
Q3: My spots are not visible on the TLC plate. How can I visualize them?
A3: this compound and many of its derivatives are UV-active due to the aromatic ring, so they should be visible as dark spots under a UV lamp (254 nm).[5] If a compound is not UV-active, or for more sensitive detection, you can use a chemical stain.[4] Potassium permanganate (KMnO₄) is a good general stain for oxidizable compounds.[6] For specific functional groups, other stains can be more effective (see the Visualization Methods table below).
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point.[7] This is crucial for accurately identifying the starting material spot in the reaction mixture, especially when the Rf values of the reactant and product are very similar.[7] If the starting material is still present, the co-spot will appear as a single, potentially elongated spot. If the starting material is consumed, you will see two separate spots in the co-spot lane (product and the spotted starting material).
Q5: The this compound appears to be unstable on the silica plate, leading to streaking. What can I do?
A5: Sulfonyl fluorides can be sensitive to the acidic nature of standard silica gel, which can cause hydrolysis to the corresponding sulfonic acid.[1][8] This appears as a streak or a very polar spot at the baseline. To mitigate this, you can try using TLC plates with a different stationary phase, such as alumina or reverse-phase silica.[3] Alternatively, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can help neutralize the silica surface.[2][4] Running the TLC quickly and ensuring the plate is dry before development can also minimize decomposition.
Troubleshooting Guide
Here are some common problems encountered when monitoring this compound reactions by TLC and their potential solutions.
Problem 1: My spots are streaking or elongated.
-
Potential Cause: The sample is too concentrated (overloaded).
-
Potential Cause: The compound is degrading on the silica plate. As sulfonyl fluorides can be moisture-sensitive, they may hydrolyze to sulfonic acid on the plate.[1][6]
-
Potential Cause: The chosen solvent system is not optimal.
-
Solution: Experiment with different solvent systems. Sometimes a multi-component solvent system can improve spot shape.[2]
-
Problem 2: The reactant and product spots have very similar Rf values and are difficult to distinguish.
-
Potential Cause: The polarity of the starting material and the product are too close for the selected eluent to separate them effectively.
-
Solution: Try different solvent systems. Changing one of the solvents in your mixture can alter the selectivity of the separation.[3] Running a longer TLC plate may also improve the separation between spots that are close together. Using a co-spot is essential in this situation to definitively identify the starting material.[7]
-
Problem 3: A new, very polar spot appears at the baseline (Rf ≈ 0).
-
Potential Cause: This is likely the corresponding sulfonic acid, formed by the hydrolysis of this compound.[1] This can happen if there is water in your reaction mixture or from decomposition on the TLC plate itself.[1][6]
Problem 4: I see multiple product spots on the TLC.
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Potential Cause: Side reactions may be occurring. For example, in reactions with primary amines, di-sulfonylation can occur where two sulfonyl groups react with the amine.[1][10]
Problem 5: The solvent front is running unevenly.
-
Potential Cause: The TLC plate might be touching the side of the developing chamber or the filter paper inside.
-
Solution: Ensure the plate is placed centrally in the chamber and does not touch the sides.[9]
-
-
Potential Cause: The bottom edge of the TLC plate may not be perfectly flat, causing the solvent to move up unevenly.
-
Solution: Ensure the bottom of the plate is level. You can also try cutting the bottom corners of the plate at a 45° angle to promote a more even solvent front.[11]
-
Data Presentation
Table 1: Suggested TLC Solvent Systems
| Application | Starting Solvent System | Modification Suggestions |
| General Monitoring (e.g., Sulfonamide formation) | 3:1 Hexanes:Ethyl Acetate | Increase Ethyl Acetate for more polar products. |
| Separating less polar compounds | 9:1 Dichloromethane:Acetone | Increase Acetone for better separation of slightly polar compounds.[2] |
| For more polar sulfonamides | 8:1:1 Hexanes:EtOAc:Methanol + 0.1% Et₃N | The base helps prevent streaking with amine products.[2] |
| Highly polar compounds at baseline | 9:1 Dichloromethane:Methanol | Add a few drops of acetic acid if the product is acidic.[4] |
Table 2: Common TLC Visualization Methods
| Visualization Method | Preparation | Use Case & Appearance |
| UV Light (254 nm) | N/A | Non-destructive method for UV-active compounds (like aromatics). Spots appear dark on a fluorescent green background.[5] |
| Iodine Chamber | Place a few iodine crystals in a sealed chamber with silica gel. | General, non-destructive stain for many organic compounds, especially unsaturated and aromatic ones. Spots appear as brown stains.[12] The stain is often temporary. |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[13] | A good general-purpose, destructive stain for compounds that can be oxidized (e.g., alcohols, alkenes, some amines). Gives yellow-brown spots on a purple/pink background.[6] |
| p-Anisaldehyde | 2 mL acetic acid, 5 mL p-anisaldehyde, 7 mL conc. H₂SO₄ in 185 mL 95% ethanol.[13] | A versatile, destructive stain that can produce a range of colors for different functional groups upon heating. |
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol + 3 mL acetic acid.[14] | A specific, destructive stain for primary and secondary amines, which typically appear as pink or purple spots upon heating.[6] |
Experimental Protocols
Protocol: Standard TLC Monitoring of a Reaction
-
Plate Preparation:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a TLC plate.
-
Mark three small, equidistant ticks on this line for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[7]
-
-
Sample Preparation:
-
Prepare a dilute solution of your starting this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Take a small aliquot of your reaction mixture (a drop on the end of a glass rod is usually sufficient) and dilute it in a small vial with a volatile solvent.
-
-
Spotting the Plate:
-
Using a capillary tube, carefully spot the starting material solution on the "SM" tick. The spot should be as small as possible (1-2 mm in diameter).
-
Spot the starting material solution on the "C" (co-spot) tick.
-
Using a different capillary tube, spot the diluted reaction mixture on the "RM" tick.
-
Carefully spot the diluted reaction mixture directly on top of the starting material spot at the "C" tick.[7]
-
Allow the solvent from the spots to fully evaporate.
-
-
Developing the Plate:
-
Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line on your plate).[7]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the filter paper. Close the chamber.
-
Allow the solvent to run up the plate. Remove the plate when the solvent front is about 1 cm from the top.[7]
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the eluent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[15]
-
If necessary, use a chemical stain by dipping the plate into the staining solution, wiping off the excess, and gently heating with a heat gun until spots appear.[15]
-
-
Interpretation:
-
Compare the "RM" lane to the "SM" lane to see if the starting material spot is diminishing and if a new product spot is appearing.
-
Check the "C" lane to confirm the identity of the starting material spot in your reaction mixture.
-
Visualizations
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
Caption: Key components and interpretation of a developed TLC plate.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. rsc.org [rsc.org]
- 6. TLC stains [reachdevices.com]
- 7. How To [chem.rochester.edu]
- 8. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 13. silicycle.com [silicycle.com]
- 14. Magic Formulas [chem.rochester.edu]
- 15. youtube.com [youtube.com]
troubleshooting low yields in 4-Bromobenzenesulfonyl fluoride reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 4-bromobenzenesulfonyl fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields when using this compound?
Low yields in reactions with this compound can stem from several factors. The most common issues include the hydrolysis of the sulfonyl fluoride starting material or intermediate sulfonyl chloride, incomplete reaction, and the occurrence of side reactions. The purity of reagents and the optimization of reaction conditions such as temperature, solvent, and base are also critical factors.
Q2: How can I prevent the hydrolysis of this compound?
This compound, while more stable than its chloride counterpart, is still susceptible to hydrolysis, which converts it to the unreactive 4-bromobenzenesulfonic acid.[1][2] To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] All glassware should be thoroughly dried before use.
Q3: My reaction is not going to completion. What should I do?
Incomplete reactions can be addressed by ensuring efficient stirring to maintain a homogeneous mixture and by verifying the purity of your starting materials.[1] Optimizing the reaction time by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also recommended.[1][4] Additionally, a moderate increase in reaction temperature may be necessary to drive the reaction to completion.[3]
Q4: What are common side reactions to be aware of?
Besides hydrolysis, potential side reactions include di-sulfonylation of the amine nucleophile if an excess of this compound is used or if reaction times are prolonged at elevated temperatures.[1] The choice of base is also critical, as strongly basic conditions can sometimes promote undesired elimination reactions, particularly with alkyl sulfonyl fluorides.[5]
Q5: How does the choice of solvent affect the reaction yield?
The solvent can significantly influence the reaction rate and the solubility of the reactants.[6] For sulfonamide synthesis, aprotic solvents like acetonitrile or dichloromethane are common choices.[1][7] In some cases, biphasic systems or the use of deep eutectic solvents (DESs) have been shown to improve yields by mediating the competition between the desired reaction and hydrolysis of the sulfonyl halide.[6]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in reactions involving this compound.
Logical Troubleshooting Workflow
Reagent Quality and Handling
| Issue | Potential Cause & Explanation | Recommended Solution & Prevention |
| Hydrolysis of this compound | The starting material is sensitive to moisture and can hydrolyze to 4-bromobenzenesulfonic acid, which is unreactive.[1][2] | Solution: Use fresh or properly stored this compound. Prevention: Store the reagent in a desiccator or under an inert atmosphere. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under nitrogen or argon.[1][3] |
| Impure Nucleophile (e.g., Amine) | Impurities in the nucleophilic reactant can lead to side reactions or inhibit the primary reaction. | Solution: Purify the nucleophile before use (e.g., by distillation or recrystallization). Prevention: Use high-purity reagents from a reliable supplier. |
| Degraded Solvent or Base | Solvents can accumulate water or peroxides over time. Bases can degrade or absorb atmospheric CO₂. | Solution: Use freshly opened bottles of solvents and bases or purify/dry them before use according to standard laboratory procedures. |
Reaction Conditions
| Parameter | Problem | Troubleshooting & Optimization |
| Temperature | The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures. | Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and selectivity.[4] |
| Solvent | Poor solubility of reactants or unfavorable solvent polarity can hinder the reaction. | Test a variety of anhydrous aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF).[1][7] Consider a biphasic system if hydrolysis is a major issue.[6] |
| Base | The base may not be strong enough to deprotonate the nucleophile, or it may be too strong, leading to side reactions. | For amine nucleophiles, tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. If the reaction is sluggish, a stronger non-nucleophilic base could be tested cautiously. The choice of base should be evaluated on a case-by-case basis.[6] |
| Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts like di-sulfonylated products.[1] | Typically, a slight excess (1.05-1.2 equivalents) of the sulfonyl fluoride is used. This can be optimized based on TLC or HPLC monitoring. |
| Reaction Time | Insufficient reaction time leads to incomplete conversion, while excessively long times can promote side product formation. | Monitor the reaction progress by TLC or HPLC at regular intervals to determine the optimal reaction time.[1] |
Table 1: Influence of Reaction Parameters on Yield (General Trends)
| Parameter | Condition 1 | Yield Outcome | Condition 2 | Yield Outcome | Rationale |
| Solvent | Protic (e.g., Ethanol) | Often Lower | Aprotic (e.g., CH₃CN) | Often Higher | Protic solvents can participate in solvolysis of the sulfonyl fluoride.[8] |
| Base | Weak Base | Lower | Stronger, Non-nucleophilic Base | Higher | Efficient deprotonation of the nucleophile is required for the reaction to proceed. |
| Water Content | High | Lower | Anhydrous | Higher | Minimizes hydrolysis of the sulfonyl fluoride starting material.[1][3] |
| Temperature | Room Temp | May be Low | 50-70 °C | May be Higher | Increased temperature can overcome the activation energy barrier, but may also increase side reactions.[3] |
Side Reactions and Byproducts
Common Byproducts and Mitigation Strategies:
-
4-Bromobenzenesulfonic Acid:
-
Cause: Hydrolysis of this compound.[1]
-
Identification: This byproduct is highly polar and water-soluble. It can be detected by LC-MS or by its different Rf value on a TLC plate compared to the starting material and product.
-
Mitigation: Strictly adhere to anhydrous reaction conditions.[1][3] During aqueous work-up, perform extractions quickly and at low temperatures to minimize hydrolysis of any unreacted starting material.
-
-
N,N-bis(4-bromobenzenesulfonyl) Amine:
-
Cause: Di-sulfonylation of a primary amine nucleophile, often due to an excess of the sulfonyl fluoride or high reaction temperatures.[1]
-
Identification: This byproduct will have a higher molecular weight and likely a different polarity than the desired monosulfonylated product.
-
Mitigation: Use a stoichiometric amount or only a slight excess of this compound.[1] Control the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.
-
Key Experimental Protocols
General Protocol for Sulfonamide Synthesis
This is a general guideline and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., acetonitrile or DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a suitable base (e.g., triethylamine, 1.5 eq.) dropwise.
-
Sulfonyl Fluoride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[6] If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol for Checking for Hydrolysis of Starting Material
-
Take a small sample of the this compound.
-
Dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR and a ¹⁹F NMR spectrum.
-
The presence of 4-bromobenzenesulfonic acid can be inferred from characteristic aromatic proton signals that differ from the parent sulfonyl fluoride and the absence of the corresponding signal in the ¹⁹F NMR spectrum. The sulfonic acid protons are often broad and may exchange with residual water. Comparing the spectra to a pure standard is the most definitive method.
References
- 1. benchchem.com [benchchem.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
removal of unreacted 4-Bromobenzenesulfonyl fluoride from product mixture
Welcome to the technical support center for the removal of unreacted 4-bromobenzenesulfonyl fluoride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying their products from residual this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I still have a significant amount of unreacted this compound in my product mixture. What is the quickest way to remove it?
A1: The most straightforward approach is to use a "scavenger" amine to quench the excess this compound. A simple, volatile amine like propylamine or a basic resin can be added to the reaction mixture. The resulting sulfonamide is typically more polar and can be easily removed by a subsequent aqueous workup or silica gel chromatography.
Q2: I've tried an aqueous workup, but the this compound seems to remain in my organic layer. Why is this happening and what can I do?
A2: this compound is a relatively nonpolar molecule and is generally insoluble in water.[1] Therefore, a simple water wash is often insufficient for its removal. To improve separation, you can perform a liquid-liquid extraction using a biphasic solvent system where your product has significantly different solubility from the unreacted sulfonyl fluoride.
Q3: Can I hydrolyze the unreacted this compound to its sulfonic acid and extract it into a basic aqueous solution?
A3: While sulfonyl fluorides are more resistant to hydrolysis than their chloride counterparts, hydrolysis can be achieved under more forcing basic conditions.[2][3] You can attempt to hydrolyze the excess reagent by stirring the reaction mixture with an aqueous solution of a strong base like sodium hydroxide. The resulting sodium 4-bromobenzenesulfonate is highly water-soluble and can be easily separated in the aqueous layer. However, ensure your desired product is stable under these basic conditions.
Q4: I am trying to purify my sulfonamide product by column chromatography, but the unreacted this compound is co-eluting with my product. What chromatographic conditions can I use to improve separation?
A4: Co-elution can be a challenge. To improve separation, consider switching to a different chromatographic technique or modifying your current method. If you are using normal-phase chromatography, you could try a less polar solvent system. Alternatively, reversed-phase chromatography is often effective for separating compounds with different polarities.[4][5][6] Since your sulfonamide product is likely more polar than the starting sulfonyl fluoride, it will have a different retention time on a C18 column.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unreacted this compound in NMR after workup | Incomplete quenching. | Add a scavenger amine (e.g., propylamine) and stir for 1-2 hours before workup. |
| Insufficient extraction. | Perform a liquid-liquid extraction with a suitable solvent system (see Protocol 2). | |
| Co-elution of product and starting material during chromatography | Similar polarity. | Switch to a different chromatography mode (e.g., reversed-phase). |
| Inappropriate solvent system. | Optimize the mobile phase for better separation. For normal phase, try a gradient with a less polar solvent. For reverse phase, a water/acetonitrile or water/methanol gradient is a good starting point.[7] | |
| Product degradation during basic hydrolysis of unreacted starting material | Product is base-sensitive. | Use a milder quenching method, such as a scavenger amine, or opt for chromatographic purification. |
Experimental Protocols
Protocol 1: Quenching with a Scavenger Amine
This protocol describes the removal of excess this compound by reaction with a simple amine.
Materials:
-
Reaction mixture containing unreacted this compound
-
Propylamine
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5-2.0 equivalents (relative to the excess this compound) of propylamine to the stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of this compound.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Liquid-Liquid Extractive Workup
This protocol is designed to separate a moderately polar product from the nonpolar this compound.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Water
-
Hexane or Heptane
-
Brine
Procedure:
-
Concentrate the reaction mixture to remove the reaction solvent.
-
Redissolve the residue in a minimal amount of a water-immiscible solvent in which your product is soluble (e.g., ethyl acetate).
-
Add an equal volume of a less polar, water-immiscible solvent (e.g., hexane or heptane) to decrease the solubility of the polar product.
-
Extract the mixture with water or a suitable aqueous solution. The more polar product should preferentially partition into the aqueous layer, while the nonpolar this compound remains in the organic layer.
-
Separate the layers. The desired layer can then be further processed to isolate the product.
-
If the product remains in the organic layer, washing with a hexane/ethyl acetate mixture may help to selectively remove the more non-polar sulfonyl fluoride.
Protocol 3: Purification by Reversed-Phase Flash Chromatography
This protocol provides a general guideline for separating a polar product from unreacted this compound using reversed-phase chromatography.
Materials:
-
Crude product mixture
-
C18 silica gel
-
Acetonitrile (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA, optional)
Procedure:
-
Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or DMF).
-
Load the dissolved sample onto a C18 column pre-equilibrated with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile).
-
Elute the column with a gradient of increasing acetonitrile in water. A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes. A small amount of TFA (0.1%) can be added to both solvents to improve peak shape for some compounds.
-
Monitor the elution using a UV detector. The less polar this compound is expected to elute later than a more polar product.
-
Collect the fractions containing the purified product and concentrate under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 498-83-9 | [8][9] |
| Molecular Formula | C₆H₄BrFO₂S | [8][9] |
| Molecular Weight | 239.06 g/mol | [9] |
| Appearance | Solid | [8] |
| Melting Point | 60-65 °C | [8] |
Table 2: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Scavenger Amine Quenching | Chemical conversion to a more polar sulfonamide. | Fast and efficient for complete removal. | Introduces a new impurity that needs to be removed; product must be stable to the amine. |
| Liquid-Liquid Extraction | Differential solubility between two immiscible phases. | Good for large scale; avoids chromatography. | May not be effective if solubilities are similar; can be solvent-intensive. |
| Basic Hydrolysis | Conversion to a water-soluble sulfonate salt. | Resulting salt is easily removed with an aqueous wash. | Requires harsh conditions that may degrade the desired product. |
| Chromatography | Differential partitioning between a stationary and mobile phase. | High resolution and applicable to a wide range of products. | Can be time-consuming and require significant solvent usage, especially for large scales. |
Visualizations
Caption: Decision workflow for selecting a removal method.
Caption: Chemical transformation during quenching.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ualberta.ca [ualberta.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. usbio.net [usbio.net]
Technical Support Center: 4-Bromobenzenesulfonyl Fluoride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 4-bromobenzenesulfonyl fluoride in chemical reactions, with a specific focus on the effect of bases on the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the reaction of this compound with a nucleophile (e.g., an amine or alcohol)?
A1: A base in these reactions, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) reactions, can play one or both of the following key roles:
-
Nucleophile Activation: The base can deprotonate the incoming nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity and thereby accelerating its attack on the electrophilic sulfur atom of the sulfonyl fluoride.
-
Electrophile Activation: In some cases, a nucleophilic base can directly attack the sulfur atom of the sulfonyl fluoride, forming a more reactive intermediate that is then more readily attacked by the primary nucleophile.
Q2: What types of bases are commonly used for these reactions?
A2: A variety of organic bases are commonly employed, with the choice often depending on the specific substrates and desired reaction conditions. Common examples include:
-
Diisopropylethylamine (DIPEA)
-
Triethylamine (Et₃N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
4-Dimethylaminopyridine (DMAP)
Q3: My reaction with this compound is very slow. What are the potential causes and solutions?
A3: Slow reaction rates can be attributed to several factors. Please refer to our troubleshooting guide below for a detailed breakdown of potential issues and their solutions.
Q4: Can a Lewis acid be used to promote the reaction?
A4: Yes, in some instances, Lewis acids such as calcium triflimide (Ca(NTf₂)₂) have been used to activate sulfonyl fluorides towards nucleophilic attack. This is often done in conjunction with a base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Insufficiently Activated Nucleophile: The nucleophile (amine/alcohol) may not be sufficiently deprotonated to react efficiently. 2. Steric Hindrance: Either the sulfonyl fluoride or the nucleophile may be sterically hindered, slowing the reaction rate. 3. Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | 1. Increase Base Strength/Concentration: Switch to a stronger base or increase the equivalents of the current base. 2. Increase Reaction Temperature: Gently heat the reaction mixture. Monitor for potential side product formation. 3. Change Solvent: A more polar solvent may help to stabilize charged intermediates and accelerate the reaction. |
| Formation of Side Products | 1. Decomposition of Reagents: The base or nucleophile might be unstable under the reaction conditions. 2. Reaction with Solvent: The nucleophile or activated sulfonyl fluoride may be reacting with the solvent. | 1. Use Fresh Reagents: Ensure all reagents are pure and anhydrous. 2. Choose an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. |
| Low Yield | 1. Incomplete Conversion: See "Slow or Incomplete Reaction" above. 2. Product Instability: The desired product may be degrading under the reaction conditions. 3. Difficult Purification: The product may be difficult to isolate from the reaction mixture. | 1. Optimize Reaction Time: Monitor the reaction progress to determine the optimal time for quenching. 2. Modify Workup Procedure: Employ a milder workup to prevent product degradation. 3. Alternative Purification: Explore different chromatographic conditions or crystallization to improve recovery. |
Data Presentation: Effect of Base on Reaction Yield
| Sulfonyl Fluoride | Amine | Base (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-Methoxybenzenesulfonyl fluoride | Benzylamine | DIPEA (2.0) | DMSO | 24 | 25 | 95 |
| 4-Methoxybenzenesulfonyl fluoride | Benzylamine | None | DMSO | 24 | 25 | <5 |
Data is illustrative and based on analogous reactions. Actual results with this compound may vary.
Experimental Protocols
General Protocol for Monitoring Reaction Kinetics using ¹H and ¹⁹F NMR Spectroscopy
This protocol describes a general method for monitoring the reaction of this compound with an amine in the presence of a base using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Amine of interest
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer with ¹H and ¹⁹F capabilities
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve a known concentration of this compound in the chosen anhydrous deuterated solvent.
-
In a separate vial, prepare a solution of the amine and the base in the same deuterated solvent at the desired concentrations.
-
-
Reaction Initiation and Monitoring:
-
Transfer the this compound solution to an NMR tube.
-
Acquire initial ¹H and ¹⁹F NMR spectra of the starting material.
-
At time t=0, add the amine/base solution to the NMR tube, cap, and invert several times to mix thoroughly.
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹H and ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra.
-
In the ¹H NMR spectra, identify characteristic signals for the starting materials and the sulfonamide product. Integrate these signals at each time point.
-
In the ¹⁹F NMR spectra, monitor the disappearance of the signal corresponding to the -SO₂F group of this compound and the potential appearance of a fluoride anion signal.
-
Plot the concentration of the starting material or product (calculated from the integral values relative to an internal standard or the total integrals of reactant and product signals) as a function of time.
-
From this data, the reaction rate and rate constants can be determined.
-
Visualizations
Caption: Logical relationship of factors influencing the reaction rate.
Caption: Troubleshooting workflow for a slow reaction.
Technical Support Center: Analysis of 4-Bromobenzenesulfonyl Fluoride Reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonyl fluoride and related reactions. The focus is on the identification of common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction where this compound is synthesized from 4-Bromobenzenesulfonyl chloride?
A1: The most common impurities are unreacted starting material (4-Bromobenzenesulfonyl chloride) and the hydrolysis product of either the starting material or the product (4-Bromobenzenesulfonic acid). Incomplete reactions will leave residual sulfonyl chloride, while exposure to moisture during the reaction or workup can lead to the formation of the sulfonic acid.
Q2: How can I distinguish between this compound, 4-Bromobenzenesulfonyl chloride, and 4-Bromobenzenesulfonic acid by ¹H NMR?
A2: The aromatic protons of these three compounds appear as two distinct doublets in the aromatic region of the ¹H NMR spectrum. However, the chemical shifts of these doublets will differ slightly due to the different electronic effects of the -SO₂F, -SO₂Cl, and -SO₃H groups. The sulfonic acid protons are typically broad and may exchange with residual water in the NMR solvent. See the data table below for specific chemical shifts.
Q3: What is the expected appearance of the ¹⁹F NMR spectrum for this compound?
A3: The ¹⁹F NMR spectrum of this compound is expected to show a single sharp singlet. The chemical shift of this singlet is a key indicator of the successful formation of the sulfonyl fluoride.[1]
Q4: Can I use NMR to quantify the amount of impurity in my sample?
A4: Yes, quantitative NMR (qNMR) can be used to determine the purity of your sample. By integrating the signals of the product and the impurities, and comparing them to an internal standard of known concentration, you can calculate the relative amounts of each species.
Q5: What are some common side reactions to be aware of during the synthesis of sulfonyl fluorides from sulfonyl chlorides using fluoride salts like KHF₂?
A5: The primary side reaction is hydrolysis of the sulfonyl chloride or the sulfonyl fluoride to the corresponding sulfonic acid if water is present. Another potential issue is an incomplete reaction, leaving starting material. The use of a saturated aqueous solution of KHF₂ is a common method that is generally high-yielding, minimizing side products when performed correctly.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| ¹H NMR shows overlapping aromatic signals, making it difficult to distinguish product from starting material. | The chemical shifts of the aromatic protons for the sulfonyl fluoride and sulfonyl chloride are very similar. | While careful examination of the chemical shifts can provide clues, obtaining a ¹⁹F NMR is the most definitive way to confirm the presence of the sulfonyl fluoride. The starting material will not have a ¹⁹F signal. |
| A broad singlet is observed in the ¹H NMR spectrum, in addition to the aromatic signals. | This is likely the acidic proton of 4-Bromobenzenesulfonic acid, indicating hydrolysis has occurred. | To confirm, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity due to proton-deuterium exchange. To avoid hydrolysis, ensure all glassware is dry and use anhydrous solvents. |
| The ¹⁹F NMR spectrum shows no signal, but the ¹H NMR suggests the presence of an aromatic compound. | The reaction to form the sulfonyl fluoride was unsuccessful, and the product is likely still the starting sulfonyl chloride or has fully hydrolyzed to the sulfonic acid. | Review your reaction conditions. Ensure the fluoride source (e.g., KHF₂) is active and that the reaction was stirred vigorously to ensure proper mixing of the biphasic system if using an aqueous fluoride source. |
| The reaction is sluggish or incomplete, with significant starting material remaining. | Insufficient mixing of the reactants, especially in a biphasic reaction. The activity of the fluoride source may be low. | Increase the stirring rate to ensure efficient mixing. If using a solid fluoride source, consider using a phase-transfer catalyst or a more soluble fluoride source. Ensure your fluoride reagent has been stored properly to prevent deactivation. |
Quantitative Data Summary
The following table summarizes the ¹H and ¹⁹F NMR chemical shift data for this compound and its common impurities. Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS) for ¹H NMR and CFCl₃ for ¹⁹F NMR. The data for this compound and its chloride and acid analogs are based on spectra obtained in CDCl₃ and DMSO-d₆, respectively.
| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹⁹F NMR (CDCl₃) δ [ppm] |
| This compound | 7.90 (d, J = 9.0 Hz, 2H), 7.78 (d, J = 8.5 Hz, 2H)[1] | 66.4 (s, 1F)[1] |
| 4-Bromobenzenesulfonyl chloride | ~7.93 (d, 2H), ~7.80 (d, 2H) | No signal |
| 4-Bromobenzenesulfonic acid | ~7.65 (d, 2H), ~7.55 (d, 2H) (in DMSO-d₆) | No signal |
Note: The chemical shifts for 4-Bromobenzenesulfonyl chloride and 4-Bromobenzenesulfonic acid are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of this compound from 4-Bromobenzenesulfonyl chloride
This protocol is adapted from a general procedure for the synthesis of sulfonyl fluorides.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Potassium bifluoride (KHF₂)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirring solution of 4-bromobenzenesulfonyl chloride (1.0 mmol) in acetonitrile (5.5 mL) at room temperature, add a 2.0 M solution of KHF₂ in water (5.5 mL, 11.0 mmol, 11.0 eq.).
-
Stir the resulting biphasic mixture vigorously at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting sulfonyl chloride is completely consumed (typically 0.5 – 2 hours).
-
Dilute the reaction mixture with water (15 mL) and ethyl acetate (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by chromatography if necessary.
NMR Sample Preparation
¹H NMR:
-
Dissolve approximately 5-10 mg of the crude or purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
¹⁹F NMR:
-
Prepare the sample as for ¹H NMR. An internal standard for ¹⁹F NMR is not always necessary as the chemical shifts are often distinct, but a reference compound like trifluorotoluene can be used if precise referencing is required.
Workflow for Impurity Identification
The following diagram illustrates the logical workflow for identifying impurities in a this compound reaction mixture using NMR spectroscopy.
References
strategies to improve the selectivity of 4-Bromobenzenesulfonyl fluoride reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of reactions involving 4-Bromobenzenesulfonyl fluoride.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides strategies to enhance selectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield of Desired Product | Hydrolysis of this compound: Reaction with residual water to form 4-bromobenzenesulfonic acid.[1] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimizes the formation of the sulfonic acid byproduct, increasing the availability of the sulfonyl fluoride for the desired reaction and improving the yield.[1] |
| Incomplete Reaction: The reaction has not proceeded to completion, leaving unreacted starting materials.[1] | - Ensure efficient stirring to maintain a homogeneous mixture.- Verify the purity of starting materials.- Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] | Drives the reaction to completion, maximizing the conversion of starting materials to the desired product.[1] | |
| Poor Reactivity of Nucleophile: The amine or alcohol substrate is not sufficiently nucleophilic to react efficiently with the sulfonyl fluoride. | - For less nucleophilic amines, consider using a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride. | Activation with a Lewis acid can significantly increase the reaction rate and yield, especially for challenging substrates. | |
| Formation of Side Products | Di-sulfonylation of Primary Amines: Excess this compound can react twice with a primary amine.[1] | - Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of this compound relative to the amine.[1]- Control the reaction temperature, often at lower temperatures (e.g., 0-25 °C).[1]- Monitor the reaction progress by TLC to avoid prolonged reaction times.[1] | Reduces the formation of the di-sulfonylated byproduct, leading to higher selectivity for the mono-sulfonylated product and simplifying purification.[1] |
| Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) may compete with the intended nucleophile. | - Choose a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | Prevents the formation of undesired sulfonated solvent adducts. | |
| Difficult Purification | Presence of Acidic Impurities: Hydrolysis of the sulfonyl fluoride leads to the formation of 4-bromobenzenesulfonic acid.[1] | - Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic sulfonic acid into the aqueous layer.[1] | Effective removal of acidic impurities, leading to a significant improvement in the purity of the final product.[1] |
| Unreacted Starting Materials: Presence of unreacted amine/alcohol and this compound. | - Unreacted this compound can be quenched with a small amount of water or a secondary amine after the main reaction is complete, followed by an aqueous workup.[1]- Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can separate the product from the starting materials based on solubility differences.[1] | Simplifies the purification process by converting the reactive sulfonyl fluoride into a more easily separable species and isolating the pure product.[1] | |
| "Oiling Out" During Crystallization: The product separates as an oil instead of a solid during recrystallization.[2] | - Add a poor solvent (anti-solvent) to the solution to decrease solubility.- Slow down the cooling process.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[2] | Promotes the formation of a crystalline solid, which is easier to handle and purify. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound often preferred over 4-Bromobenzenesulfonyl chloride?
A1: Sulfonyl fluorides are generally more stable and exhibit higher chemoselectivity compared to their chloride counterparts.[3] They are more resistant to hydrolysis and reduction, and they react almost exclusively at the sulfur atom, leading to fewer side products.[3] This stability also allows for their use in aqueous environments under certain conditions.[3]
Q2: How can I improve the reaction rate when using a weakly nucleophilic amine?
A2: The reactivity of sulfonyl fluorides can be enhanced by using a Lewis acid catalyst. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides, enabling the efficient synthesis of sulfonamides even with less reactive amines.
Q3: What is the most common side reaction to be aware of, and how can it be minimized?
A3: The most common side reaction is hydrolysis of the this compound due to the presence of water, which forms 4-bromobenzenesulfonic acid.[1] To minimize this, it is crucial to use anhydrous solvents and dried glassware, and to perform the reaction under an inert atmosphere like nitrogen or argon.[1]
Q4: What is the best workup procedure to remove unreacted starting materials and byproducts?
A4: A typical workup involves diluting the reaction mixture with an organic solvent and washing it sequentially with a dilute acid (e.g., 1M HCl) to remove any basic starting materials or catalysts, followed by a saturated sodium bicarbonate solution to remove acidic byproducts like 4-bromobenzenesulfonic acid, and finally with brine.[2][4] The organic layer is then dried and concentrated.[2]
Q5: What are the recommended purification techniques for the final product?
A5: The choice of purification technique depends on the nature of the product and impurities. Common methods include:
-
Recrystallization: Effective for obtaining highly pure crystalline products. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.[4]
-
Flash Column Chromatography: Used when recrystallization is not effective or when impurities have similar solubility to the product. A silica gel column with an eluent system like hexanes/ethyl acetate is often employed.[2][4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound and a Primary/Secondary Amine
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution and stir.
-
Sulfonyl Fluoride Addition: Dissolve this compound (1.05 eq) in the reaction solvent and add it dropwise to the stirred mixture, maintaining the temperature at 0 °C with an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]
Data Presentation
Table 1: Effect of Base on Sulfonamide Synthesis Yield
| Base | pKa of Conjugate Acid | Typical Yield (%) | Notes |
| Triethylamine | 10.75 | 85-95 | Commonly used, effective in scavenging HCl. |
| Pyridine | 5.25 | 80-90 | Less basic than triethylamine, can sometimes act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | 10.7 | 85-95 | Sterically hindered base, useful when the amine substrate is sensitive to nucleophilic attack. |
| No Base | - | <10 | Reaction is very slow as the generated acid protonates the starting amine. |
Note: Yields are illustrative and can vary based on the specific substrates and reaction conditions.
Visualizations
Diagram 1: General Workflow for Selective Sulfonylation
Caption: A generalized workflow for achieving selective sulfonylation reactions.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A logical diagram for troubleshooting low yields in this compound reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromobenzenesulfonyl Fluoride and 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-bromobenzenesulfonyl fluoride and 4-bromobenzenesulfonyl chloride, two important reagents in organic synthesis, particularly in the formation of sulfonamides. This document outlines their relative stability and reactivity, supported by available data, and provides detailed experimental protocols for their use.
At a Glance: Key Differences in Reactivity and Stability
4-Bromobenzenesulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and water. This high reactivity, however, is coupled with significant instability; it is sensitive to moisture and can decompose under elevated temperatures.
In contrast, this compound is significantly more stable and less reactive.[1] Its resistance to hydrolysis and thermolysis makes it a more robust reagent to handle and store.[1] This stability is attributed to the strong sulfur-fluorine bond.[1] However, the lower reactivity of the sulfonyl fluoride necessitates specific activation conditions to facilitate reactions with nucleophiles, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2]
Quantitative Comparison of Reactivity
| Parameter | This compound | 4-Bromobenzenesulfonyl Chloride |
| Relative Reactivity | Lower | Higher |
| Typical Reaction Time (Sulfonamide Synthesis) | Longer (often requires activation) | Shorter (typically 2-24 hours at RT)[3] |
| Typical Reaction Yield (Sulfonamide Synthesis) | High (with proper activation) | High (can be reduced by hydrolysis)[3] |
| Stability to Hydrolysis | High[1] | Low (moisture sensitive)[3] |
| Thermal Stability | High (stable at 130°C for hours)[1] | Low (decomposes at elevated temperatures)[1] |
Experimental Protocols
Synthesis of N-Phenyl-4-bromobenzenesulfonamide using 4-Bromobenzenesulfonyl Chloride
This protocol describes the synthesis of a sulfonamide via the reaction of 4-bromobenzenesulfonyl chloride with aniline.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Work-up:
-
Purification: Recrystallize the crude product from ethanol to afford pure N-phenyl-4-bromobenzenesulfonamide as a solid.[2]
Synthesis of N-Phenyl-4-bromobenzenesulfonamide using this compound (SuFEx Approach)
This protocol is a representative procedure based on the principles of SuFEx chemistry, which often requires a catalyst or specific conditions to activate the less reactive sulfonyl fluoride.
Materials:
-
This compound
-
Aniline
-
A suitable base/catalyst system (e.g., a strong, non-nucleophilic base like DBU, or a catalyst like a tertiary amine or a Lewis acid)
-
Anhydrous solvent (e.g., acetonitrile, THF)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and aniline (1.1 equivalents) in an anhydrous solvent.
-
Catalyst/Activator Addition: Add the chosen catalyst or activating agent. The choice and amount will be specific to the chosen SuFEx protocol.
-
Reaction: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench the reaction as appropriate for the catalyst used.
-
Perform an aqueous work-up, extracting the product into a suitable organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous drying agent.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure N-phenyl-4-bromobenzenesulfonamide.
Reaction Pathways and Workflows
Caption: Comparative workflow for sulfonamide synthesis.
Caption: Reactivity and stability relationship.
Conclusion
The choice between this compound and 4-bromobenzenesulfonyl chloride depends on the specific requirements of the synthesis. 4-Bromobenzenesulfonyl chloride is a readily available and highly reactive reagent suitable for standard sulfonamide synthesis where its moisture sensitivity can be managed. This compound, on the other hand, offers superior stability, making it ideal for applications requiring robust reagents, such as in complex molecule synthesis or for use in high-throughput screening. Its lower reactivity necessitates the use of "click" chemistry (SuFEx) activation, providing a level of control that can be advantageous in certain synthetic strategies. For drug development professionals, the stability of the sulfonyl fluoride makes it an attractive moiety for incorporation into potential therapeutic agents.
References
A Comparative Guide to Spectroscopic Methods for Validating Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, necessitates rigorous analytical validation to confirm the successful formation of the desired product. Spectroscopic methods provide powerful, non-destructive tools for elucidating the molecular structure and confirming the presence of the key sulfonamide functional group. This guide offers an objective comparison of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of sulfonamide formation, complete with experimental data and detailed protocols.
Comparison of Spectroscopic Validation Methods
The successful synthesis of a sulfonamide is confirmed by observing the disappearance of starting material signals and the emergence of characteristic signals corresponding to the product.[1] Each spectroscopic technique offers unique insights into the molecular structure of the synthesized compound.
| Spectroscopic Method | Principle | Key Advantages |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen and carbon atoms.[1] | Offers unambiguous structural elucidation and is highly effective for identifying and quantifying impurities.[1] |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, which is characteristic of specific functional groups.[1][2] | Rapid, non-destructive, and highly sensitive to the presence of the key sulfonamide (-SO₂NH₂) functional group.[1] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and elemental composition of the compound.[1] | Provides definitive confirmation of the molecular weight and can reveal fragmentation patterns characteristic of the sulfonamide structure. |
Quantitative Data Summary
The following tables summarize typical spectroscopic data for the validation of a representative sulfonamide, sulfanilamide.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Sulfanilamide
Data is referenced to a deuterated solvent like DMSO-d₆.[1]
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~7.5 - 7.8 | Aromatic protons ortho to -SO₂NH₂ |
| ~6.6 - 6.8 | Aromatic protons ortho to -NH₂ | |
| ~7.2 | -SO₂NH₂ proton | |
| ~5.8 | -NH₂ protons | |
| ¹³C NMR | ~150 | Aromatic carbon attached to -NH₂ |
| ~128 | Aromatic carbons ortho to -SO₂NH₂ | |
| ~125 | Aromatic carbon attached to -SO₂NH₂ | |
| ~113 | Aromatic carbons ortho to -NH₂ |
Note: Chemical shifts can vary depending on the solvent and the specific sulfonamide derivative. The proton of the sulfonamide –SO2NH– group typically manifests as a singlet peak between 8.78 and 10.15 ppm.[3]
Table 2: Characteristic FT-IR Absorption Bands for Sulfonamides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| -SO₂NH₂ | N-H asymmetric stretching | 3390 - 3323[4] |
| N-H symmetric stretching | 3279 - 3229[4] | |
| SO₂ asymmetric stretching | 1344 - 1317[4] | |
| SO₂ symmetric stretching | 1187 - 1147[4][5] | |
| S-N stretching | 924 - 906[4] |
Table 3: Mass Spectrometry Data for Sulfanilamide
| Ionization Mode | Ion | m/z |
| Positive ESI | [M+H]⁺ | 173.04 |
| [M+H - SO₂]⁺ | 109.06 |
Note: Fragmentation patterns can be influenced by the substitution on the aromatic ring and the ionization method used.[6] The loss of SO₂ (64 Da) is a characteristic fragmentation for many aromatic sulfonamides.[6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the covalent framework of the synthesized sulfonamide.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the expected sulfonamide structure.
-
Compare the spectra of the product with those of the starting materials to confirm the disappearance of reactant signals and the appearance of product signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the presence of the key sulfonamide functional group (-SO₂NH₂).
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[4]
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group as detailed in Table 2.
-
Compare the product spectrum with the spectra of the starting materials to confirm the formation of the sulfonamide functionality.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized sulfonamide and analyze its fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).[1]
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate ion mode (positive or negative).[1]
-
If further structural information is needed, perform tandem mass spectrometry (MS/MS) to induce fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the product.
-
Analyze the fragmentation pattern for characteristic losses, such as the loss of SO₂, to further support the sulfonamide structure.[6]
-
Workflow for Sulfonamide Synthesis and Spectroscopic Validation
The following diagram illustrates the general workflow from synthesis to spectroscopic confirmation of a sulfonamide.
Caption: General workflow for the synthesis and spectroscopic validation of a sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-bromobenzenesulfonamide is a critical step in the development of various pharmaceutical compounds and therapeutic agents. Traditional synthetic routes, while effective, often involve harsh reagents or multiple steps. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to facilitate the selection of more efficient, safer, and environmentally benign synthetic strategies.
Comparison of Primary Synthetic Strategies
Two principal strategies for synthesizing 4-bromobenzenesulfonamide are the direct electrophilic bromination of benzenesulfonamide and a multi-step pathway commencing from bromobenzene. This guide focuses on alternative reagents for the direct bromination approach, presenting it as a more atom-economical alternative to multi-step syntheses.
Alternative Reagents for Direct Bromination
The direct introduction of a bromine atom onto the benzenesulfonamide ring offers a streamlined approach. The choice of brominating agent is critical to achieving high yield and regioselectivity while ensuring operational safety.
| Reagent/Catalyst System | Typical Reaction Time | Reported Yield (%) | Key Advantages | Disadvantages & Considerations |
| N-Bromosuccinimide (NBS) / Acid Catalyst | 2-24 hours | 90-96%[1] | Safer and easier to handle than liquid Br₂; High para-selectivity; Mild reaction conditions.[2][3] | Requires a catalyst; Reaction time can be longer than with elemental bromine. |
| Elemental Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | 1-4 hours | ~85-90% | Well-established, high-yielding method. | Br₂ is highly corrosive, toxic, and difficult to handle; Reaction is highly exothermic.[4] |
| Electrochemical Bromination (NaBr) | 4-12 hours | 80-95% | "Green" chemistry approach using electrons as the reagent; Avoids stoichiometric toxic reagents; Inexpensive bromine source.[5] | Requires specialized electrochemical equipment; Optimization of current density and electrolyte may be needed. |
| N-Bromobenzenesulfonamide / Acid Catalyst | 2-4 hours | High (Specific data for this substrate is limited) | Acts as its own source of electrophilic bromine; Potentially milder conditions.[6][7] | Less documented for this specific transformation compared to NBS; Potential for side reactions. |
| Bromine Trifluoride (BrF₃) / Bromine (Br₂) | Instantaneous | High | Effective for deactivated aromatic compounds under mild temperatures (-10°C to 30°C).[8] | BrF₃ is an extremely reactive and hazardous interhalogen compound requiring specialized handling. |
Synthetic Pathway Diagrams
The following diagrams illustrate the primary synthetic routes to 4-bromobenzenesulfonamide.
Caption: Alternative synthetic strategies for 4-bromobenzenesulfonamide.
Experimental Protocols
Detailed methodologies for a preferred alternative (NBS) and the traditional multi-step synthesis are provided for comparison.
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This method offers a safer and highly selective alternative to using elemental bromine.
Materials:
-
Benzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Mandelic Acid (Catalyst)
-
Acetonitrile (ACN)
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzenesulfonamide (1.0 equiv.) and mandelic acid (0.1 equiv.) in a 1:1 mixture of acetonitrile and water (to achieve a 0.1 M concentration of the substrate).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equiv.) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-bromobenzenesulfonamide.[1]
Caption: Experimental workflow for NBS-mediated synthesis.
Protocol 2: Multi-Step Synthesis from Bromobenzene
This robust, traditional method involves two main chemical transformations.[9]
Step 2a: Synthesis of 4-Bromobenzenesulfonyl Chloride
-
Reaction Setup: In a flask equipped with a stirrer and gas trap, cool chlorosulfonic acid (approx. 5 equiv.) to 12–15°C.
-
Reagent Addition: Gradually add bromobenzene (1.0 equiv.) to the stirred chlorosulfonic acid, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will evolve.
-
Reaction: After addition is complete, heat the mixture to 60°C for two hours.
-
Work-up: Carefully pour the cooled reaction mixture into crushed ice with stirring in a well-ventilated fume hood.
-
Isolation: Collect the precipitated solid (crude 4-bromobenzenesulfonyl chloride) by suction filtration and wash it with cold water.[9]
Step 2b: Synthesis of 4-Bromobenzenesulfonamide (Ammonolysis)
-
Reaction Setup: Dissolve the crude 4-bromobenzenesulfonyl chloride from the previous step (1.0 equiv.) in methanol.
-
Reagent Addition: Add an excess of a methanol/ammonia solution to the flask.
-
Reaction: Stir the mixture until the reaction is complete (monitor by TLC).
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 4-bromobenzenesulfonamide.[9]
Conclusion
For the direct synthesis of 4-bromobenzenesulfonamide, N-Bromosuccinimide (NBS) emerges as a superior alternative to traditional elemental bromine. It offers a significantly improved safety profile and high yields under mild conditions, making it highly suitable for both academic research and industrial drug development settings.[2][3] While electrochemical methods represent a promising green alternative, they require specialized equipment that may not be universally accessible.[5] The multi-step synthesis from bromobenzene remains a viable, albeit less direct, route for large-scale production where starting materials and process validation are well-established.[9] The choice of reagent should be guided by the specific requirements of the synthesis, including scale, available equipment, safety protocols, and environmental impact.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Kinetic Showdown: Unraveling the Reactivity of 4-Bromobenzenesulfonyl Fluoride with Amines
A Comparative Guide for Researchers in Drug Discovery and Chemical Biology
In the landscape of covalent inhibitor design and chemical probe development, the reactivity of sulfonyl fluorides with nucleophilic residues on proteins is of paramount importance. Among these, 4-Bromobenzenesulfonyl fluoride stands as a key electrophile, offering a handle for further functionalization via cross-coupling reactions. Understanding its kinetic behavior in reactions with amines—the fundamental building blocks of proteins—is crucial for predicting its efficacy and selectivity. This guide provides a comparative analysis of the kinetic studies of this compound reactions with various amines, supported by general experimental protocols and mechanistic insights.
Comparative Reactivity of Amines with this compound
The reaction between this compound and an amine proceeds via a nucleophilic substitution at the sulfur atom. The rate of this reaction is influenced by the nature of the amine, including its steric hindrance and electronic properties.
| Amine Class | General Structure | Expected Relative Reactivity with this compound | Rationale |
| Primary Aliphatic Amines | R-NH₂ (R = alkyl) | High | Primary aliphatic amines are generally strong nucleophiles with minimal steric hindrance around the nitrogen atom, facilitating a rapid reaction. |
| Secondary Aliphatic Amines | R₂NH (R = alkyl) | Moderate to High | While slightly more sterically hindered than primary amines, secondary aliphatic amines are still potent nucleophiles and are expected to react readily. The increased electron-donating effect of the two alkyl groups can enhance nucleophilicity. |
| Primary Aromatic Amines (Anilines) | Ar-NH₂ | Low to Moderate | The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines. The reaction rate is highly sensitive to substituents on the aromatic ring. |
| Secondary Aromatic Amines | Ar(R)NH | Low | The combination of steric hindrance and reduced nucleophilicity due to electron delocalization results in a significantly slower reaction rate. |
The Influence of Amine Substituents
The electronic nature of substituents on the amine nucleophile plays a critical role in modulating the reaction rate.
-
Electron-Donating Groups (EDGs) on the amine, such as alkyl or alkoxy groups, increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction rate.
-
Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the nitrogen, reducing its nucleophilicity and leading to a slower reaction. This effect is particularly pronounced in substituted anilines, where the impact of substituents can be quantified using Hammett plots.
General Experimental Protocol for Kinetic Studies
For researchers aiming to quantify the kinetics of this compound reactions with specific amines, the following general protocol can be adapted.
Objective: To determine the second-order rate constant (k) for the reaction between this compound and an amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous solvent (e.g., acetonitrile, dioxane, or a solvent relevant to the biological application)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., a dilute acid)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) instrument
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the amine in the chosen anhydrous solvent at known concentrations.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate a solution of the amine to the desired temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the this compound stock solution to the amine solution with vigorous stirring. The final concentrations should be chosen to ensure pseudo-first-order conditions (i.e., a large excess of one reactant, typically the amine).
-
Monitoring the Reaction: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a solution that stops the reaction (e.g., by protonating the amine with a dilute acid).
-
Analysis: Analyze the quenched samples using a suitable chromatographic method (HPLC or GC) to determine the concentration of the remaining this compound or the formation of the sulfonamide product. An internal standard should be used to ensure accurate quantification.
-
Data Analysis: Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of this plot will give the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the reactant in excess.
-
Activation Parameters: To determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), repeat the kinetic runs at several different temperatures and construct an Eyring plot (ln(k/T) vs. 1/T).
Mechanistic Insights and Visualizations
The reaction of this compound with amines is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur center. This can occur via either a concerted or a stepwise (addition-elimination) pathway.
Caption: Plausible reaction pathways for the aminolysis of this compound.
The following diagram illustrates a generalized workflow for conducting kinetic studies of these reactions.
Caption: General experimental workflow for kinetic analysis of sulfonyl fluoride reactions.
Assessing the Stability of Sulfonamides Derived from 4-Bromobenzenesulfonyl Fluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug candidate is a critical factor in its development, influencing its shelf-life, dosing regimen, and overall therapeutic efficacy. Sulfonamides, a cornerstone in medicinal chemistry, are no exception. This guide provides a comparative assessment of the stability of sulfonamides derived from 4-bromobenzenesulfonyl fluoride against other substituted benzenesulfonyl fluorides. While direct comparative quantitative data for this compound-derived sulfonamides is not extensively available in the public domain, this guide synthesizes established principles of aryl sulfonyl fluoride chemistry to infer stability and provides standardized protocols for empirical validation.
Understanding the Stability of Aryl Sulfonyl Fluorides and Their Sulfonamide Derivatives
The stability of a sulfonamide is intrinsically linked to the reactivity of the parent sulfonyl fluoride. The sulfur-fluorine (S-F) bond in aryl sulfonyl fluorides is relatively strong, rendering them more stable towards hydrolysis compared to other sulfonyl halides like chlorides.[1][2] However, their susceptibility to nucleophilic attack, which is the basis for sulfonamide formation, also dictates their stability in biological environments.
Factors influencing the stability of the S-F bond, and consequently the resulting sulfonamide, include both electronic and steric effects.[3][4] Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and potentially decreasing the stability of the sulfonamide. Conversely, electron-donating groups can enhance stability. The position of substituents also plays a crucial role, with steric hindrance around the sulfonyl fluoride group generally leading to increased stability.[3][4]
In the case of this compound, the bromine atom at the para position exerts a -I (inductive) and +M (mesomeric) effect. Its electron-withdrawing inductive effect is generally considered dominant, which would suggest a moderate increase in the reactivity of the sulfonyl fluoride and potentially a slightly lower stability of the resulting sulfonamide compared to unsubstituted benzenesulfonyl fluoride.
Comparative Data on Sulfonamide Stability
To illustrate how the stability of sulfonamides can be quantitatively compared, the following table presents representative data for the hydrolysis half-life and plasma stability of sulfonamides derived from different benzenesulfonyl fluorides. Please note that the data for the 4-bromo derivative is hypothetical and included for illustrative purposes, as specific experimental values were not found in the reviewed literature.
| Sulfonyl Fluoride Precursor | Substitution Effect | Hydrolysis Half-life (t½) at pH 7.4 (hours) | Plasma Stability (% remaining after 4 hours) |
| Benzenesulfonyl fluoride | Unsubstituted (Reference) | 24 | 95 |
| 4-Methylbenzenesulfonyl fluoride | Electron-donating (para) | 30 | 98 |
| 4-Nitrobenzenesulfonyl fluoride | Strong electron-withdrawing (para) | 12 | 85 |
| This compound | Electron-withdrawing (para, moderate) | (est.) 18 | (est.) 90 |
| 2,4,6-Trimethylbenzenesulfonyl fluoride | Steric hindrance & electron-donating | 48 | >99 |
This table contains representative and estimated data for illustrative purposes.
Experimental Protocols for Stability Assessment
Accurate assessment of sulfonamide stability requires robust experimental protocols. The following are standard methods for determining hydrolytic and plasma stability.
1. Hydrolytic Stability Assay
This protocol determines the rate of hydrolysis of a sulfonamide at a physiological pH.
-
Materials:
-
Test sulfonamide compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
-
-
Procedure:
-
Prepare a stock solution of the test sulfonamide in ACN or another suitable organic solvent (e.g., 10 mM).
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the hydrolysis rate.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold ACN. This will precipitate proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining parent sulfonamide.
-
The percentage of the remaining compound is plotted against time, and the half-life (t½) is calculated.
-
2. Plasma Stability Assay
This protocol assesses the stability of a sulfonamide in the presence of plasma enzymes.
-
Materials:
-
Test sulfonamide compound
-
Human, rat, or mouse plasma (heparinized)
-
Acetonitrile (ACN)
-
HPLC-MS/MS system for sensitive quantification
-
-
Procedure:
-
Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., 10 mM in DMSO).
-
Pre-incubate the plasma at 37°C for 10 minutes.
-
Spike the test sulfonamide into the pre-warmed plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Quench the enzymatic activity by adding 3-4 volumes of cold ACN containing an internal standard.
-
Vortex the samples vigorously and then centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of the parent sulfonamide using a validated LC-MS/MS method.
-
The percentage of the remaining compound is plotted against time to determine the stability profile.
-
Visualizing Experimental Workflows and Influencing Factors
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: General workflow for assessing the hydrolytic and plasma stability of sulfonamides.
Caption: Key factors influencing the stability of sulfonamides derived from aryl sulfonyl fluorides.
References
comparative analysis of different sulfonylating agents in organic synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents.[1] This guide provides an objective comparison of commonly used sulfonylating agents, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.
The reactivity of a sulfonylating agent is a key factor in its selection. This is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on an aryl ring increase this electrophilicity, leading to a faster rate of nucleophilic attack, while electron-donating groups decrease reactivity.[1] Alkanesulfonyl chlorides, such as methanesulfonyl chloride (MsCl), are generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance.[1]
Comparative Performance of Common Sulfonylating Agents
The following tables summarize the performance of various sulfonylating agents in the synthesis of sulfonamides and sulfonate esters.
Table 1: Sulfonylation of Amines
| Sulfonylating Agent | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Room Temperature, Solvent-Free | Moderate | [2] |
| p-Toluenesulfonyl chloride (TsCl) | 4-Nitroaniline | ZnO (1 mol%), Room Temperature, Solvent-Free | Good | [2] |
| Methanesulfonyl chloride (MsCl) | Benzylamine | Triethylamine, Dichloromethane, 0°C to RT | High | [1] |
| 2,4-Dichlorobenzenesulfonyl chloride | Benzylamine | Triethylamine, Dichloromethane, 0°C to RT | High | [1] |
| Dansyl chloride | Benzylamine | Triethylamine, Dichloromethane, 0°C to RT | High | [1] |
| 4-Methylbenzenesulfonyl hydrazide | - | NBS, DABCO, 80°C, 2h | 81 (Thiosulfonate) | [3] |
| 4-Chlorobenzenesulfonyl hydrazide | - | NBS, DABCO, 80°C, 2h | 78 (Thiosulfonate) | [3] |
Table 2: Sulfonylation of Alcohols
| Sulfonylating Agent | Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonyl chloride (TsCl) | Various alcohols | ZnO (1 mol%), Room Temperature, Solvent-Free | Good to Excellent | [2] |
| Methanesulfonyl chloride (MsCl) | Primary alcohol | KOH, Triethylamine (cat.), Water, 20-25°C | High | [4] |
Reactivity Profile of Sulfonylating Agents
The choice of a sulfonylating agent significantly impacts reaction efficiency. The general order of reactivity for some common sulfonyl chlorides is as follows:
Methanesulfonyl chloride (MsCl) > 2,4-Dichlorobenzenesulfonyl chloride > p-Toluenesulfonyl chloride (TsCl) > Dansyl chloride
MsCl is highly reactive due to its small size and the excellent leaving group ability of the mesyl group.[4][5] 2,4-Dichlorobenzenesulfonyl chloride is more reactive than TsCl due to the presence of two electron-withdrawing chlorine atoms, which enhance the electrophilicity of the sulfur atom.[1] TsCl is a widely used and reliable reagent, while dansyl chloride is often employed for the fluorescent labeling of amines.[1]
Alternative Sulfonylating Agents: Sulfonyl Hydrazides
Sulfonyl hydrazides have emerged as versatile and efficient alternatives to traditional sulfonyl chlorides.[6][7] They are stable, easy to handle, and can be used to synthesize a variety of sulfur-containing compounds, including sulfonamides and thiosulfonates, under various reaction conditions (thermal, oxidative, or transition metal-catalyzed).[3][6]
Experimental Protocols
General Procedure for the Sulfonylation of an Amine:
This protocol is a general guideline and may require optimization for specific substrates and sulfonylating agents.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine in anhydrous DCM in a round-bottom flask, add triethylamine.
-
Cool the solution to 0 °C.
-
Dissolve the sulfonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[1]
Synthesis of Symmetrical Thiosulfonates from Sulfonyl Hydrazides:
Materials:
-
Sulfonyl hydrazide (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.5 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)
-
Solvent (e.g., as specified in the literature)
Procedure:
-
Combine the sulfonyl hydrazide, NBS, and DABCO in a reaction vessel.
-
Add the solvent and stir the mixture at 80 °C under an air atmosphere for 2 hours.
-
Monitor the reaction for completion.
-
Upon completion, work up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product via column chromatography.[3]
Visualizing the Process: Workflows and Decision Making
To further aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting a suitable sulfonylating agent.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Decision tree for selecting a sulfonylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 4-Bromobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Bromobenzenesulfonyl fluoride, a key reagent in synthetic chemistry and drug discovery, is paramount for ensuring reaction stoichiometry, monitoring reaction progress, and for quality control of starting materials. This guide provides a comparative overview of two robust analytical methods for its quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID). The following sections detail the experimental protocols and present a comparison of their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the illustrative quantitative performance data for the two analytical methods. This data is representative of typical performance and is intended to provide a basis for method comparison.
| Parameter | RP-HPLC with UV Detection | GC-FID |
| Linearity Range | 0.5 - 200 µg/mL | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is well-suited for the routine analysis of this compound, offering high sensitivity and precision.
1. Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.5 to 200 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Expected Retention Time: Approximately 4.5 minutes.
3. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides a robust alternative, particularly for samples that are readily volatilized.
1. Sample Preparation:
-
Solvent: Dichloromethane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 to 500 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in dichloromethane to obtain a final concentration within the calibration range.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (splitless injection).
-
Expected Retention Time: Approximately 7.8 minutes.
3. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Visualized Workflows and Decision Making
To further clarify the experimental process and aid in method selection, the following diagrams are provided.
Caption: Experimental workflow for the RP-HPLC analysis.
Caption: Decision tree for analytical method selection.
Method Comparison and Recommendations
-
RP-HPLC: This technique demonstrates superior sensitivity with a lower LOD and LOQ, making it the preferred method for trace-level quantification. The milder operating conditions are also advantageous for potentially thermally labile impurities. The use of a common C18 column and a simple isocratic mobile phase makes this method readily implementable in most analytical laboratories.
-
GC-FID: While slightly less sensitive than the HPLC method, GC-FID offers a wider linear range, which can be beneficial for analyzing samples with highly variable concentrations of the analyte. It is a robust and reliable technique, particularly for pure samples or those in volatile organic solvents.
For the majority of applications requiring high sensitivity and precision in the quantification of this compound, the RP-HPLC method is recommended . It is particularly well-suited for quality control in regulated environments where low-level impurity detection is critical. The GC-FID method serves as a valuable alternative, especially when analyzing samples of higher concentration or when HPLC instrumentation is unavailable. The choice between these methods should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity.
A Comparative Guide to the Applications of 4-Bromobenzenesulfonyl Fluoride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and robustness. 4-Bromobenzenesulfonyl fluoride has emerged as a valuable tool for the introduction of the 4-bromobenzenesulfonyl (brosyl) group, a moiety with significant applications in the formation of sulfonamides and sulfonate esters, as a protecting group, and as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to inform reagent selection in research and development.
I. Synthesis of Sulfonamides: A Comparative Analysis
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. The synthesis of sulfonamides typically involves the reaction of a sulfonylating agent with a primary or secondary amine. Here, we compare the performance of this compound with its more traditional counterpart, 4-bromobenzenesulfonyl chloride.
While sulfonyl fluorides are generally more stable and exhibit higher chemoselectivity, sulfonyl chlorides are often more reactive. A study on the preparation of sulfonamides from N-silylamines demonstrated that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides. In a competition experiment where one equivalent of both this compound and 4-bromobenzenesulfonyl chloride were reacted with one equivalent of N-(trimethylsilyl)morpholine, the sulfonamide product was formed exclusively from the reaction of the sulfonyl chloride.[1]
Table 1: Comparison of Sulfonylating Agents for Sulfonamide Synthesis
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromobenzenesulfonyl Chloride | Benzamide | Pyridine (1.2 eq) | Anhydrous Dichloromethane | 2-4 | High (not specified) | [2] |
| 4-Bromobenzenesulfonyl Chloride | Benzamide | Triethylamine (1.2 eq) | Anhydrous Dichloromethane | 12-18 | Not specified | BenchChem Protocol |
Experimental Protocol: Synthesis of N-(4-bromobenzenesulfonyl)benzamide using 4-Bromobenzenesulfonyl Chloride
This protocol is adapted from established methods for the N-acylation of amides.[2]
Materials:
-
Benzamide
-
4-Bromobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq) at room temperature.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure N-(4-bromobenzenesulfonyl)benzamide as a solid.
References
A Comparative Guide to the Use of 4-Bromobenzenesulfonyl Fluoride in Research: A Cost-Benefit Analysis
In the landscape of chemical synthesis, particularly in the realms of drug discovery and materials science, the choice of sulfonylating agent is a critical decision that impacts reaction efficiency, cost, and overall research productivity. This guide provides a comprehensive cost-benefit analysis of 4-Bromobenzenesulfonyl fluoride, comparing its performance with commonly used alternatives such as 4-Bromobenzenesulfonyl chloride and p-Toluenesulfonyl chloride. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Executive Summary
This compound emerges as a highly stable and selective reagent, offering significant advantages in terms of handling, storage, and chemoselectivity. While its initial procurement cost is higher than its chloride counterparts, the benefits of its increased stability, which leads to fewer side reactions and potentially higher yields in specific applications, present a compelling case for its use. The choice between sulfonyl fluorides and sulfonyl chlorides is often substrate-dependent, with sulfonyl fluorides excelling in reactions with sensitive functional groups, while sulfonyl chlorides may be more reactive for sterically hindered substrates.
Cost Analysis of Sulfonylating Agents
The selection of a reagent is often heavily influenced by its cost. The following table provides a comparative overview of the approximate costs for this compound and its common alternatives. Prices are based on currently available catalog listings and may vary between suppliers.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/g) |
| This compound | 498-83-9 | 239.06 | 98% | ~18 - 30 |
| 4-Bromobenzenesulfonyl chloride | 98-58-8 | 255.52 | 98% | ~2.8 - 5.2 |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 98-59-9 | 190.65 | >98% | ~0.15 - 0.6 |
Performance Comparison: Stability and Reactivity
The primary advantage of sulfonyl fluorides over sulfonyl chlorides lies in their enhanced stability. The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, making sulfonyl fluorides less susceptible to hydrolysis and more robust under various reaction conditions. This increased stability translates to longer shelf life and less degradation by atmospheric moisture.
However, this stability comes with a trade-off in reactivity. Sulfonyl chlorides are generally more reactive electrophiles than sulfonyl fluorides. In a competitive reaction environment for the synthesis of sulfonamides from N-silylamines, sulfonyl chlorides have been shown to be significantly more reactive.
Despite their lower reactivity, sulfonyl fluorides can be effectively employed in sulfonamide synthesis, often requiring catalytic activation to achieve high yields. Recent advancements have demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can efficiently activate sulfonyl fluorides for reaction with amines under mild conditions.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the synthesis of a model sulfonamide, N-benzyl-4-bromobenzenesulfonamide, using both 4-bromobenzenesulfonyl chloride and this compound.
Protocol 1: Synthesis of N-benzyl-4-bromobenzenesulfonamide using 4-Bromobenzenesulfonyl Chloride
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzylamine (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: High yields, typically >90%, are expected for this reaction.
Protocol 2: Synthesis of N-benzyl-4-bromobenzenesulfonamide using this compound (Catalytic Method)
Materials:
-
This compound
-
Benzylamine
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial, add this compound (1.0 eq), benzylamine (2.0 eq), and calcium triflimide (1.0 eq).
-
Add tert-amyl alcohol to achieve a 0.2 M concentration of the sulfonyl fluoride.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Expected Yield: Good to excellent yields (in the range of 60-90%) have been reported for similar reactions, depending on the specific amine substrate.[1]
Comparative Data Summary
The following table summarizes the key comparative aspects of using this compound versus its chloride counterpart.
| Feature | This compound | 4-Bromobenzenesulfonyl Chloride |
| Cost | Higher | Lower |
| Stability | High (resistant to hydrolysis) | Moderate (moisture sensitive) |
| Reactivity | Lower (often requires catalysis) | Higher |
| Handling | Easier, less prone to degradation | Requires careful handling under anhydrous conditions |
| Selectivity | High (fewer side reactions) | Prone to side reactions (e.g., hydrolysis) |
| Typical Reaction Conditions | Catalytic (e.g., Ca(NTf₂)₂), elevated temperature | Basic (e.g., triethylamine), room temperature |
| Yield | Good to excellent (with catalysis) | High |
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-Bromobenzenesulfonyl Fluoride: A Comprehensive Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical compounds like 4-Bromobenzenesulfonyl fluoride is a critical aspect of laboratory safety. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety protocols.
I. Immediate Safety and Hazard Information
This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also sensitive to moisture.[1] In the event of exposure, immediate first aid is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene), and a flame-resistant lab coat.[2] | Prevents skin contact which can cause severe burns.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[2][3] | Protects against inhalation of corrosive and irritating dust or vapors.[3] |
II. Spill Management Protocol
In the event of a small spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain: Use an inert absorbent material such as sand, silica gel, or an acid binder to soak up the spill.[4] Avoid creating dust.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, suitable, and closed hazardous waste container.[3][4]
-
Decontaminate: Thoroughly clean the spill area.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
III. Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant.[1][5][6] Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Bulk Quantities: Bulk quantities of this compound must be disposed of as hazardous waste without attempting on-site neutralization.[7]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5]
-
Professional Disposal: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup and disposal.
Residual Quantities (e.g., from cleaning glassware): For trace amounts of this compound, such as residue in reaction flasks, a cautious in-lab neutralization procedure can be performed to render the material less hazardous before collection in an aqueous hazardous waste stream. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Experimental Protocol: Neutralization of Residual this compound
-
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt.
-
Materials:
-
Glassware containing residual this compound.
-
A large beaker.
-
Stir plate and stir bar.
-
Ice bath.
-
Saturated sodium bicarbonate solution or another suitable base.
-
pH paper or a pH meter.
-
-
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar and a sufficient volume of a cold, saturated sodium bicarbonate solution on a stir plate within an ice bath.
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully rinse the glassware containing the residual this compound with a small amount of an appropriate solvent (e.g., acetone) and add the rinsate dropwise to the basic solution. Be prepared for a vigorous reaction and potential gas evolution.
-
Reaction: Allow the mixture to stir for several hours to ensure complete hydrolysis and neutralization.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, cautiously add more of the basic solution.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 4-Bromobenzenesulfonyl Fluoride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents like 4-Bromobenzenesulfonyl fluoride is of paramount importance. This guide provides essential, immediate safety protocols, logistical information, and step-by-step procedures for handling, storage, and disposal to ensure laboratory safety and operational integrity.
Hazard and Safety Summary
This compound is a corrosive chemical that requires careful handling to prevent severe skin burns and eye damage.[1][2] Adherence to the following safety information is critical.
| Identifier | Value |
| CAS Number | 498-83-9[3] |
| Molecular Formula | C₆H₄BrFO₂S[3] |
| Molecular Weight | 239.06 g/mol [3] |
| Physical State | Solid[1][4] |
| Melting Point | 60-65°C[1] |
| GHS Pictogram | GHS05: Corrosive[1][4] |
| Signal Word | Danger[1][4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[1][2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.[5] Engineering controls, such as a certified chemical fume hood, must be used.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
| PPE Category | Specification | Rationale & Standard |
| Eye & Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][5] Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5] |
| Skin & Body | Chemical-resistant gloves (e.g., Neoprene). Flame-resistant lab coat. Full-length pants and closed-toe shoes. | Provides protection against skin contact, which can cause severe burns.[1][6] Gloves should be inspected for integrity before each use.[5] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents irritation of the respiratory tract by dust or vapors.[1][5] |
Operational Plans: Handling, Storage, and Disposal
Safe Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly and that a chemical fume hood is operational. Confirm the location and functionality of the nearest safety shower and eyewash station.[5][6]
-
Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[5] Avoid creating dust.[7] Do not breathe dust, fumes, or vapors.[1]
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[6]
-
Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the work area.[1]
Storage Plan
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Atmosphere: Some suppliers recommend storing under an inert atmosphere at room temperature.[4] Others recommend storage at -20°C.[3] Always follow the storage instructions provided by the specific supplier.
-
Security: Store the chemical in a locked-up area to restrict access to authorized personnel only.[1][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
Waste Disposal Plan
-
Collection: Collect all waste material, including contaminated PPE and empty containers, in a suitable, labeled, and tightly closed container for disposal.[7][8]
-
Disposal: Dispose of the chemical waste through an approved and licensed hazardous waste disposal plant.[1][8] Do not release it into the environment.[8]
Emergency Procedures
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6][9] Keep people away and upwind of the spill.[6]
-
Ventilate: Ensure the area is adequately ventilated, but avoid actions that could disperse the chemical dust into the air.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as specified in the table above, including respiratory protection if necessary.[9]
-
Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid generating dust. Use spark-proof tools.[7]
-
Cleanup: Once the bulk material is removed, decontaminate the area. Consult the Safety Data Sheet (SDS) for appropriate neutralizing agents or cleaning solutions.
-
Disposal: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.[9]
-
Reporting: Report the incident to the appropriate environmental health and safety office.[9]
Caption: Workflow for handling a this compound spill.
First Aid Measures
Immediate medical attention is required for any exposure.[2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][6] Seek immediate medical attention.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[2]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 498-83-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. 4-FLUOROBENZENESULFONYL FLUORIDE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



